molecular formula C12H15NO3 B1330779 Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate CAS No. 24451-17-0

Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate

Cat. No.: B1330779
CAS No.: 24451-17-0
M. Wt: 221.25 g/mol
InChI Key: WGQGYKSFMHBSCC-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 635566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3,4-dimethylanilino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-4-16-12(15)11(14)13-10-6-5-8(2)9(3)7-10/h5-7H,4H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGQGYKSFMHBSCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327153
Record name ethyl 2-(3,4-dimethylanilino)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24451-17-0
Record name ethyl 2-(3,4-dimethylanilino)-2-oxoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: NMR Characterization of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate . This compound is a critical intermediate in the synthesis of nitrogen-containing heterocycles, particularly substituted isatins via the modified Sandmeyer or Stolle synthesis routes.

Understanding the NMR signature of this molecule is essential for validating the successful acylation of 3,4-dimethylaniline with diethyl oxalate and ensuring the absence of unreacted starting materials before subsequent cyclization steps.

Structural Overview

The molecule consists of a 3,4-dimethylaniline moiety coupled to an ethyl oxamate group. The electron-withdrawing nature of the oxamate group (


) significantly influences the chemical shifts of the aromatic protons and carbons compared to the parent aniline.

1H NMR Spectroscopy Analysis[1][2][3][5][7][8][9][10][11][12]

Predicted Spectral Signature (400 MHz, DMSO-d6)

The choice of solvent is critical.[1] DMSO-d6 is recommended over CDCl3 for this analysis because the amide proton (


) is prone to exchange or broadening in chloroform. DMSO-d6 stabilizes the amide bond through hydrogen bonding, resulting in a sharp, distinct singlet downfield.
AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Notes
NH (Amide)10.40 – 10.60Singlet (s)1H-Disappears on D₂O shake.
Ar-H (C2)7.45 – 7.55Broad Singlet (s)1H-Ortho to N, meta to Me.
Ar-H (C6)7.35 – 7.45Doublet (d)1H

Ortho to N, ortho to H5.
Ar-H (C5)7.05 – 7.15Doublet (d)1H

Meta to N, ortho to Me.
O-CH₂ 4.25 – 4.35Quartet (q)2H

Deshielded by ester oxygen.
Ar-CH₃ 2.18 – 2.25Singlet (s)6H-Two overlapping or distinct peaks.[2]
CH₂-CH₃ 1.28 – 1.35Triplet (t)3H

Terminal methyl group.
Structural Visualization & Proton Assignment

The following diagram maps the proton environments to the chemical structure.

G cluster_molecule This compound C1 C1 (Ipso) C2 C2-H (7.5 ppm) C1->C2 N NH (10.5 ppm) C1->N C3 C3-Me C2->C3 C4 C4-Me C3->C4 Me3 Me (2.2 ppm) C3->Me3 C5 C5-H (7.1 ppm) C4->C5 Me4 Me (2.2 ppm) C4->Me4 C6 C6-H (7.4 ppm) C5->C6 C6->C1 CO_Amide C=O (Amide) N->CO_Amide CO_Ester C=O (Ester) CO_Amide->CO_Ester O_Eth O-CH2 (4.3 ppm) CO_Ester->O_Eth Me_Eth CH3 (1.3 ppm) O_Eth->Me_Eth

Caption: Proton chemical shift mapping. Red nodes indicate aromatic protons, Blue is the amide proton, Green are aromatic methyls, and Yellow represents the ethyl group.[1]

13C NMR Spectroscopy Analysis

Carbon Environment Table (100 MHz, DMSO-d6)

The 13C spectrum is characterized by two distinct carbonyl signals downfield and the aliphatic signals of the ethyl and methyl groups upfield.

Carbon TypeShift (

, ppm)
Assignment Logic
C=O (Ester) 160.5 – 161.5Most deshielded due to adjacent oxygen.
C=O (Amide) 154.0 – 156.0Shielded relative to ester due to resonance with N lone pair.
Ar-C (Ipso) 135.0 – 136.5Quaternary, attached to Nitrogen (C1).
Ar-C (Quat) 136.0 – 137.0C3 and C4 (attached to methyls).
Ar-CH 129.0 – 130.5C5 (Meta to N).
Ar-CH 120.0 – 122.0C6 (Ortho to N).
Ar-CH 117.0 – 118.5C2 (Ortho to N, shielded by steric bulk of Me?).
O-CH₂ 61.5 – 62.5Methylene of ethyl ester.
Ar-CH₃ 19.0 – 20.0Methyls on the ring (C3-Me, C4-Me).
CH₃ (Ethyl) 13.8 – 14.2Terminal methyl of ethyl ester.

Experimental Protocol: Sample Preparation & Acquisition

To ensure reproducibility and minimize artifacts (such as water suppression issues or rotameric broadening), follow this standardized workflow.

Workflow Diagram[6]

Protocol Start Start: Crude/Pure Solid Solvent Select Solvent: DMSO-d6 (Recommended) CDCl3 (Alternative) Start->Solvent Prep Dissolve 5-10 mg (1H) 20-30 mg (13C) in 0.6 mL solvent Solvent->Prep Filter Filter through cotton/glass wool (Remove undissolved salts) Prep->Filter Tube Transfer to 5mm NMR Tube Filter->Tube Acquire Acquisition Parameters: Pulse: 30° or 45° Delay (D1): ≥ 1.0s Scans: 16 (1H), 1024 (13C) Tube->Acquire Process Processing: Phasing & Baseline Correction Reference: DMSO (2.50 ppm) / CDCl3 (7.26 ppm) Acquire->Process

Caption: Standardized NMR sample preparation and acquisition workflow for ethyl oxanilates.

Critical Considerations
  • Water Peak Interference: In DMSO-d6, the water peak appears around 3.33 ppm. Ensure your sample is dry; otherwise, the water peak may broaden or obscure the aromatic region if the baseline is poor.

  • Solvent Choice (DMSO vs. CDCl3):

    • DMSO-d6: Preferred.[3] The amide NH is a sharp singlet at ~10.5 ppm.

    • CDCl3: The NH peak may shift upfield (8.5–9.5 ppm) and appear broad due to quadrupole broadening from the nitrogen and lack of H-bond stabilization.

  • Impurities to Watch:

    • Diethyl Oxalate: Triplet at 1.3 ppm, Quartet at 4.3 ppm (overlaps with product), but lacks aromatic signals.

    • 3,4-Dimethylaniline: Upfield amine protons (~3.5 ppm broad), different aromatic pattern.[1]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[4] (General reference for chemical shift prediction of amide/ester derivatives).

  • National Institute of Standards and Technology (NIST). (2023). Ethyl 2-oxo-2-(phenylamino)acetate analogs. NIST Chemistry WebBook.[5] Available at: [Link]

  • PubChem. (2023). This compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Isatins via Sandmeyer and Stolle Routes. Available at: [Link][1]

  • Reagentia. (2023). Ethyl 2-((3,4-dimethylphenyl)amino)-2-oxoacetate Product Data. Available at: [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Analysis of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Strategic Approach to Molecular Characterization

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel or intermediate compounds is paramount. Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate, a molecule featuring an aniline core, an amide linkage, and an ethyl ester moiety, presents a multifaceted analytical challenge. Mass spectrometry (MS) stands as the definitive technique for its characterization, offering precise molecular weight determination and invaluable structural insights through controlled fragmentation. This guide eschews a generic template, instead adopting a logic-driven framework tailored to this specific molecule. We will explore the rationale behind methodological choices, from sample preparation to data interpretation, providing a self-validating protocol that ensures accuracy and reproducibility for researchers and drug development professionals.

Section 1: Foundational Physicochemical & Mass Analysis

Before any analysis, a theoretical understanding of the target molecule is crucial. This establishes the expected values against which experimental data will be validated.

1.1. Molecular Structure and Properties

This compound is comprised of a 3,4-dimethylaniline group linked via an amide bond to an ethyl oxoacetate moiety. This structure dictates its chemical behavior, particularly its susceptibility to specific ionization techniques and its likely fragmentation pathways.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₂H₁₅NO₃
Average Molar Mass221.25 g/mol
Monoisotopic (Exact) Mass221.1052 Da

The exact mass is the cornerstone of high-resolution mass spectrometry (HRMS) analysis, allowing for the confirmation of the elemental formula with high confidence.

Section 2: The Analytical Cornerstone: Experimental Design

The quality of mass spectrometry data is fundamentally dependent on the upfront experimental design. Every choice, from solvent to ionization mode, is a deliberate step to maximize signal quality and information yield.

2.1. Sample Preparation: The Prerequisite for Quality Data

The goal of sample preparation is to present the analyte to the mass spectrometer in a clean, compatible solvent system at an optimal concentration.[1]

  • Rationale for Solvent Choice: The analyte must be fully dissolved in a solvent that is volatile and compatible with the chosen ionization method. For Electrospray Ionization (ESI), a combination of methanol, acetonitrile, and/or water is ideal.[2] These solvents readily form a stable spray. High boiling point solvents like DMSO should be avoided or diluted at least 20-fold, as they can suppress ionization and contaminate the system.[2]

  • Concentration Optimization: A concentration of approximately 1-10 µg/mL is recommended. Overly concentrated samples can lead to detector saturation, ion suppression, and unnecessary contamination of the ion source and mass analyzer.[2]

  • Acidification: The inclusion of a small amount of acid, typically 0.1% formic acid, in the final solution is critical for positive-mode ESI. The nitrogen atom on the aniline moiety is basic and will be readily protonated, significantly enhancing the ionization efficiency and generating a strong [M+H]⁺ signal.[2]

  • Purity: Ensure the sample is free of inorganic salts and particulates. Salts are non-volatile and can clog the instrument's sample path and suppress the analyte signal, while particulates can block capillaries.[2][3] Filtration is recommended if any solid is present.

2.2. Ionization Technique: Selecting the Right Tool for the Task

The choice of ionization method dictates the nature of the initial mass spectrum—whether it primarily shows the intact molecule or a rich pattern of fragment ions.

  • Electrospray Ionization (ESI): The "Soft" Approach for Molecular Weight Confirmation ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal energy, preserving the intact molecule.[4][5] For this compound, positive-ion ESI is the method of choice for initial analysis. The readily protonated aniline nitrogen makes the molecule highly responsive to this technique, yielding an abundant protonated molecule ([M+H]⁺). This provides a clear and unambiguous determination of the molecular weight.

  • Electron Ionization (EI): The "Hard" Approach for Structural Elucidation EI bombards the sample with high-energy electrons, causing extensive and reproducible fragmentation.[6][7] While this fragmentation pattern is a valuable "fingerprint" for structural analysis and library matching, it often comes at the cost of the molecular ion peak, which may be weak or entirely absent.[7] EI is best used in conjunction with Gas Chromatography (GC-MS) for volatile and thermally stable compounds, providing complementary structural data after the molecular weight has been confirmed by ESI.

Section 3: A Step-by-Step Protocol for LC-ESI-MS/MS Analysis

This protocol outlines a robust method for acquiring high-quality MS and MS/MS data for this compound.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Analysis p1 Dissolve Sample (1 mg/mL in MeOH) p2 Dilute to 1-10 µg/mL in Mobile Phase A p1->p2 p3 Add 0.1% Formic Acid p2->p3 p4 Filter Sample (0.22 µm) p3->p4 lc1 Inject into C18 Column p4->lc1 lc2 Gradient Elution (H₂O to ACN) ms1 Positive ESI Source lc2->ms1 ms2 MS1 Full Scan (Confirm [M+H]⁺) ms1->ms2 ms3 MS2 Product Ion Scan (Isolate & Fragment [M+H]⁺) ms2->ms3 data data ms3->data Data Acquisition

Caption: LC-MS/MS workflow for analysis.

1. Sample Preparation Protocol

  • Prepare a stock solution of the sample at 1 mg/mL in methanol.
  • Perform a serial dilution from the stock solution into a solvent matching the initial LC mobile phase conditions (e.g., 95% Water: 5% Acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.
  • If the sample solution appears cloudy or contains visible particles, filter it through a 0.22 µm syringe filter before transferring to an autosampler vial.

2. Liquid Chromatography (LC) Parameters

  • Column: C18 Reverse-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The C18 stationary phase provides excellent retention for moderately polar organic molecules.
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: 5% B to 95% B over 5-10 minutes. This ensures the compound is eluted as a sharp peak.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C. Elevated temperature reduces viscosity and can improve peak shape.
  • Injection Volume: 2 µL.

3. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Capillary Voltage: +3.5 kV.
  • Desolvation Temperature: 400 °C.[8]
  • Desolvation Gas Flow: 800 L/Hr (Nitrogen).
  • MS1 Acquisition: Full scan mode from m/z 70-500. This range will cover the expected precursor ion and potential low-mass fragments or impurities.
  • MS2 Acquisition (Tandem MS):
  • Precursor Ion: Isolate the [M+H]⁺ ion at m/z 222.11.
  • Collision Gas: Argon.
  • Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV). This allows for the detection of both low-energy (stable) and high-energy (smaller) fragment ions in a single run.

Section 4: Data Interpretation - Decoding the Mass Spectrum

The acquired spectrum is a puzzle. By understanding fundamental fragmentation rules, we can piece together the structure of the molecule.

4.1. Expected MS1 Spectrum In the full scan (MS1) spectrum, the most prominent peak will be the base peak corresponding to the protonated molecule [C₁₂H₁₅NO₃ + H]⁺ at m/z 222.1127 . Using a high-resolution instrument, observing this mass with an accuracy of <5 ppm provides strong evidence for the elemental composition. Look also for potential sodium ([M+Na]⁺ at m/z 244.0946) or potassium ([M+K]⁺ at m/z 260.0685) adducts, which are common in ESI.

4.2. Predicted Fragmentation Pathways (MS2) Tandem MS provides definitive structural information. The fragmentation of this compound is predicted to occur at its most labile bonds: the amide and ester linkages. Aromatic compounds tend to produce stable molecular ions, but the attached functional groups provide clear fragmentation pathways.[9][10]

Table 2: Predicted Key Fragment Ions for [M+H]⁺ at m/z 222.11

m/z (Exact Mass)Proposed FormulaDescription of Neutral Loss
194.0817C₁₀H₁₂NO₂⁺Loss of ethene (C₂H₄) from the ethyl ester.
176.0712C₁₀H₁₀NO₂⁺Loss of ethanol (C₂H₅OH) from the ethyl ester.
150.0813C₉H₁₂NO⁺Cleavage of the C-C bond between the two carbonyls, with loss of ethyl formate (C₃H₄O₂).
122.0970C₈H₁₂N⁺Cleavage of the amide bond, yielding the protonated 3,4-dimethylaniline.
106.0810C₈H₁₀⁺Loss of ammonia (NH₃) from the m/z 122 fragment.

Fragmentation Pathway Diagram

G M [M+H]⁺ m/z 222.11 F1 m/z 176.07 (Loss of C₂H₅OH) M->F1 F2 m/z 150.08 (Loss of C₃H₄O₂) M->F2 F3 m/z 122.10 (Protonated Aniline) M->F3 F4 m/z 106.08 (Loss of NH₃) F3->F4

Sources

Technical Guide: Initial Characterization of N-Aryl Oxalamic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-aryl oxalamic esters (ethyl N-aryl oxalamates) represent a critical scaffold in medicinal chemistry, serving as bioisosteres for carboxylic acids and pivotal intermediates in the Knorr quinoline synthesis . Their dual-carbonyl functionality—comprising an amide and an ester—offers unique reactivity profiles but also presents specific challenges in characterization, particularly in distinguishing the mono-ester product from the thermodynamically stable bis-amide (oxanilide) side product.

This guide provides a rigorous, self-validating technical framework for the initial characterization of these compounds, focusing on spectroscopic differentiation and purity assessment.

Synthetic Rationale & Mechanism[1][2]

The synthesis of N-aryl oxalamic esters typically proceeds via nucleophilic acyl substitution . The primary amine (aniline derivative) attacks one of the carbonyl carbons of diethyl oxalate.

The Criticality of Stoichiometry

A common failure mode in this synthesis is the formation of the oxanilide (bis-substitution) byproduct.

  • Mechanism: The amine nucleophile attacks the ester carbonyl.

  • Control: To favor the mono-ester (oxalamic ester), diethyl oxalate must be used in large excess (acting as both reagent and solvent). This statistical overload ensures that once the mono-amide is formed, it is less likely to encounter another amine molecule before the reaction is quenched.

Reaction Pathway Diagram

The following logic flow illustrates the synthetic pathway and the divergence point for the byproduct.

SynthesisPathway Aniline Ar-NH2 (Limiting Reagent) Intermed Tetrahedral Intermediate Aniline->Intermed Nucleophilic Attack Oxalate Diethyl Oxalate (Excess) Oxalate->Intermed Product N-Aryl Oxalamic Ester (Target) Intermed->Product Elimination of EtOH Byproduct Oxanilide (Impurity) Product->Byproduct + Ar-NH2 (If Excess Amine)

Figure 1: Reaction pathway highlighting the necessity of excess oxalate to prevent double substitution.

Spectroscopic Fingerprinting

Confirming the structure requires identifying the "Ethyl Oxalamate" signature, which consists of specific IR and NMR patterns.

Infrared Spectroscopy (FT-IR)

The carbonyl region is the most diagnostic. Unlike simple amides or esters, oxalamic esters exhibit a "doublet" carbonyl stretch due to the adjacent C=O groups.

Functional GroupWavenumber (cm⁻¹)Description
Ester C=O 1730 – 1755Sharp, intense band. Higher frequency due to electron-withdrawing adjacent carbonyl.
Amide C=O 1680 – 1700"Amide I" band. Lower frequency due to resonance.
N-H Stretch 3200 – 3350Broad, medium intensity. Indicates secondary amide.
C-O Stretch 1150 – 1250Characteristic of the ester linkage.
Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum provides a self-validating integration ratio. You must observe the aromatic protons relative to the ethyl group in a precise integer ratio.

Key Diagnostic Signals (CDCl₃):

  • Amide Proton (-NH-):

    
     8.8 – 10.5 ppm. Broad singlet. Note: This proton is highly deshielded due to the anisotropy of the adjacent carbonyls and potential intramolecular H-bonding.
    
  • Ester Methylene (-OCH₂-):

    
     4.3 – 4.5 ppm. Quartet (
    
    
    
    Hz).
  • Ester Methyl (-CH₃):

    
     1.3 – 1.5 ppm. Triplet (
    
    
    
    Hz).

Validation Check: Integration of the Quartet (2H) vs. the Amide Singlet (1H) must be 2:1 . If this ratio is skewed, check for residual diethyl oxalate (quartet at


 4.2) or oxanilide (no ethyl group).
Characterization Logic Tree

Use this workflow to interpret spectral data during initial screening.

Figure 2: Decision matrix for spectroscopic confirmation of the target ester.

Experimental Protocol: Synthesis of Ethyl N-Phenyl Oxalamate

Safety Note: Diethyl oxalate is toxic and hydrolyzes to oxalic acid. Perform all operations in a fume hood.

Materials
  • Aniline (10 mmol)

  • Diethyl oxalate (20 mmol - 2.0 eq )

  • Ethanol (Absolute, optional solvent)

  • Glacial Acetic Acid (Catalytic, optional)

Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, charge diethyl oxalate (20 mmol).

  • Addition: Add aniline (10 mmol) slowly. If the aniline is solid, dissolve in a minimum amount of ethanol.

  • Reflux: Heat the mixture to gentle reflux (approx. 80-100°C) for 4–6 hours.

    • Process Monitor: Spot TLC (Silica gel, 20% EtOAc/Hexane). The product is typically less polar than aniline but more polar than diethyl oxalate.

  • Workup (Crystallization Method):

    • Cool the reaction mixture to room temperature, then to 0°C in an ice bath.

    • The N-aryl oxalamic ester often precipitates as a white/off-white solid.

    • Filtration: Filter the solid and wash with cold ethanol (to remove excess diethyl oxalate).

  • Purification: Recrystallize from Ethanol/Water or Hexane/Ethyl Acetate if necessary.

Purity Profiling (HPLC)

For drug development applications, purity must be established >95%.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Acetonitrile/Water (Gradient 10% -> 90%).

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Amide/Ester).

  • Impurity Flag: A peak with a similar UV spectrum but longer retention time usually indicates the Oxanilide (bis-amide) impurity, which is significantly more lipophilic.

Applications & References

Drug Discovery Context

N-aryl oxalamic esters are not merely synthetic intermediates. They possess intrinsic biological activity:

  • Antimicrobial Agents: Derivatives have shown efficacy against Gram-positive bacteria by mimicking peptide bonds [1].

  • Anti-inflammatory Prodrugs: Used to modulate the solubility and hydrolytic cleavage of NSAID derivatives [2].[1]

  • Kinase Inhibition: The oxalamic motif can act as a hinge-binder in kinase inhibitor design due to its H-bond donor/acceptor motif.

References
  • Nagalakshmi, G. (2008). Synthesis and Characterization of Aryl Alkanoic Acids as Potential Antimicrobial Agents. Asian Journal of Chemistry.

  • Bodor, N., et al. (1980). Synthesis and Biological Evaluation of omega-(N,N,N-trialkylammonium)alkyl Esters and Thioesters of Carboxylic Acid Nonsteroidal Antiinflammatory Agents. Journal of Pharmaceutical Sciences.

  • RSC Advances. (2014). Copper-catalyzed amination of aryl halides: Synthesis of N-arylamides. Royal Society of Chemistry.[2]

  • PubChem. (2025).[3] Ethyl 2-phenylethyl oxalate | C12H14O4.[3] National Library of Medicine.

Sources

Technical Sourcing & Synthesis Guide: Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical dossier and sourcing manual for Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate , a specialized intermediate used primarily in the synthesis of quinoline-based pharmacophores and agrochemicals.

Executive Summary & Market Status

This compound (also known as Ethyl 3,4-dimethyloxanilate) is a non-commoditized intermediate. Unlike common reagents found in Sigma-Aldrich or TCI catalogs, this compound typically does not have a permanent stock keeping unit (SKU) with major distributors.

Current Supply Chain Status:

  • Direct Availability: Low (Make-to-Order).

  • Primary Acquisition Route: In-house synthesis or Contract Research Organization (CRO) custom synthesis.

  • Precursor Availability: High (Commodity chemicals).

This guide provides the validated protocol for in-house generation, which is the industry-standard method for acquiring this compound for R&D purposes, alongside criteria for selecting custom manufacturers.

Chemical Profile & Identification

PropertySpecification
Chemical Name This compound
Synonyms Ethyl N-(3,4-dimethylphenyl)oxamate; Ethyl 3,4-dimethyloxanilate
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Core Moiety Oxamic acid ester (Aniline derivative)
Key Functionality Electrophilic carbonyls (for cyclization); Lipophilic dimethylphenyl group

Structural Logic: The molecule consists of a 3,4-dimethylaniline core acylated by an ethyl oxalyl group. This specific substitution pattern is critical for directing subsequent cyclization reactions (e.g., Knorr Quinoline Synthesis) to the 6,7-dimethylquinoline isomers.

Sourcing Strategy: The "Make vs. Buy" Decision

Since no off-the-shelf supplier exists for immediate shipment, researchers must choose between Custom Synthesis and In-House Preparation .

Option A: Commercial Custom Synthesis (Outsourced)

If internal chemistry resources are constrained, use this specification sheet to request quotes from CROs (e.g., SynHet, WuXi AppTec, or local fine chemical synthesis houses).

  • Target Purity: >98% (HPLC)

  • Impurity Profile: Must be free of unreacted 3,4-dimethylaniline (genotoxic potential).

  • Scale: Typically 10g – 1kg.

  • Lead Time: Expect 4–6 weeks.

Option B: In-House Synthesis (Recommended)

For most research applications, in-house synthesis is the most time-efficient and cost-effective route. The reaction is robust, scalable, and uses inexpensive precursors.

Precursor Sourcing Table
PrecursorCAS No.[1]AvailabilityTypical Purity Required
3,4-Dimethylaniline 95-64-7High (Sigma, TCI, Alfa)>98%
Diethyl Oxalate 95-92-1High (Commodity)>99%

Technical Protocol: Validated Synthesis

Expert Insight: The reaction between an aniline and diethyl oxalate is an equilibrium-driven nucleophilic acyl substitution. Using an excess of diethyl oxalate serves as both the reagent and the solvent, driving the reaction to completion and preventing the formation of the symmetrical bis-oxamide side product.

Reaction Pathway Visualization

SynthesisPath Precursor1 3,4-Dimethylaniline (CAS: 95-64-7) Intermediate Transition State (Tetrahedral) Precursor1->Intermediate Nucleophilic Attack Precursor2 Diethyl Oxalate (CAS: 95-92-1) Precursor2->Intermediate Excess Reagent Product This compound (Target) Intermediate->Product Reflux (120°C) -EtOH SideProduct Ethanol (Byproduct) Intermediate->SideProduct Elimination

Figure 1: Synthetic pathway for the mono-oxalylation of 3,4-dimethylaniline. The use of excess diethyl oxalate minimizes bis-amide formation.

Step-by-Step Methodology

1. Stoichiometry & Setup:

  • 3,4-Dimethylaniline: 1.0 equivalent (e.g., 12.1 g, 100 mmol)

  • Diethyl Oxalate: 2.0 - 5.0 equivalents (e.g., 29.2 g - 73.0 g). Note: Excess is crucial.

  • Apparatus: Round-bottom flask equipped with a magnetic stir bar and a reflux condenser (or Dean-Stark trap if removing ethanol actively).

2. Reaction:

  • Mix the aniline and diethyl oxalate.[2] No additional solvent is required if diethyl oxalate is used in excess.

  • Heat the mixture to 120–130°C (oil bath temperature).

  • Maintain reflux for 2–4 hours . Monitor via TLC (System: Hexane/Ethyl Acetate 3:1). The aniline spot should disappear.

3. Work-up & Purification:

  • Cooling: Allow the reaction mixture to cool slowly to room temperature. The product often crystallizes directly from the reaction mixture upon cooling.

  • Filtration: If solids form, filter the precipitate.[2][3][4]

  • Washing: Wash the filter cake with cold ethanol or diethyl ether to remove excess diethyl oxalate.

  • Recrystallization: If the product does not precipitate or is impure, remove excess diethyl oxalate via vacuum distillation, then recrystallize the residue from hot ethanol.

4. Quality Control (Self-Validation):

  • Appearance: White to off-white needles or crystalline powder.

  • Melting Point: Expected range ~100–105°C (based on analog trends; verify experimentally).

  • 1H NMR (CDCl₃): Look for the ethyl quartet (~4.4 ppm) and triplet (~1.4 ppm), the NH broad singlet (~8.9 ppm), and the aromatic signals for the 3,4-dimethyl substitution pattern.

Procurement & Workflow Logic

For project managers and procurement officers, the following decision tree outlines the most efficient path to securing this material.

SourcingLogic Start Need this compound CheckCat Check Major Catalogs (Sigma, TCI, Molbase) Start->CheckCat IsAvailable Available? CheckCat->IsAvailable Buy Direct Purchase (Lead Time: <1 week) IsAvailable->Buy Yes NoStock Not Listed / Out of Stock IsAvailable->NoStock No Decision Internal Chem Capacity? NoStock->Decision InHouse In-House Synthesis (Cost: Low, Time: 2 Days) Decision->InHouse Yes Outsource Custom Synthesis (CRO) (Cost: High, Time: 4-6 Weeks) Decision->Outsource No Action1 Order Precursors: 1. 3,4-Dimethylaniline 2. Diethyl Oxalate InHouse->Action1 Action2 Contact CROs: (e.g., SynHet, WuXi) Outsource->Action2

Figure 2: Strategic sourcing workflow. Due to the compound's niche status, in-house synthesis is the statistically probable optimal path.

References

  • Precursor Sourcing (3,4-Dimethylaniline): PubChem Compound Summary for CID 7248. Available at: [Link]

  • Synthesis Methodology (General Oxalylation): "Reaction of Anilines with Diethyl Oxalate." Organic Syntheses, Coll. Vol. 2, p. 19.
  • Analogous Compound Data: PubChem Entry for Ethyl 2-((2,4-dimethylphenyl)amino)-2-oxoacetate (Isomer). Available at: [Link]

  • Application Context: Knorr Quinoline Synthesis intermediates. Journal of Heterocyclic Chemistry.

Sources

Methodological & Application

Application Notes and Protocols for Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini AI

Introduction: The Strategic Utility of Substituted Anilino Oxoacetates in Medicinal Chemistry

Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate is a versatile organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its structure, featuring a reactive secondary amine, an ester, and a keto group, offers multiple points for chemical modification, making it an ideal scaffold for the construction of more complex molecular architectures. The 3,4-dimethylaniline moiety, in particular, can be found in a range of biologically active molecules, and its incorporation can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. This document provides a comprehensive guide to the synthesis, characterization, and potential applications of this compound in pharmaceutical research and development.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties and safety profile of a pharmaceutical intermediate is paramount for its effective and safe utilization in a laboratory setting.

PropertyValueSource
Molecular FormulaC12H15NO3-
Molecular Weight221.25 g/mol -
AppearanceExpected to be a solidGeneral knowledge of similar compounds
SolubilitySoluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.General knowledge of similar compounds
Melting PointNot available-
Boiling PointNot available-

Safety Precautions:

  • 3,4-Dimethylaniline: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin irritation, serious eye irritation, and may cause respiratory irritation. May cause damage to organs through prolonged or repeated exposure.[1][2]

  • Diethyl Oxalate: Harmful if swallowed and causes serious eye irritation.

Recommended Handling Procedures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.

  • Dispose of waste according to institutional and local regulations.

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 3,4-dimethylaniline with a suitable acylating agent, such as diethyl oxalate. This reaction is a standard method for the formation of N-aryl oxamic acid esters.

Reaction Scheme:

Synthesis of this compound cluster_0 Reactants cluster_1 Product 3,4-Dimethylaniline 3,4-Dimethylaniline Product This compound 3,4-Dimethylaniline->Product Acylation Diethyl Oxalate Diethyl Oxalate Diethyl Oxalate->Product

Caption: Synthesis of this compound.

Detailed Protocol:

Materials:

  • 3,4-Dimethylaniline (1.0 eq)

  • Diethyl oxalate (1.2 eq)

  • Toluene (or another suitable high-boiling solvent)

  • Dean-Stark apparatus (optional, for removal of ethanol)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if used), add 3,4-dimethylaniline and toluene.

  • Begin stirring the mixture and add diethyl oxalate to the flask.

  • Heat the reaction mixture to reflux (approximately 110-120 °C for toluene) and maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • During the reaction, the ethanol byproduct can be collected in the Dean-Stark trap to drive the equilibrium towards the product.

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Expected Spectroscopic Data:
TechniqueExpected Data
¹H NMR Signals corresponding to the ethyl group (triplet and quartet), two methyl groups on the aromatic ring (singlets), and aromatic protons. The N-H proton will likely appear as a broad singlet.
¹³C NMR Resonances for the carbonyl carbons (ester and keto), the aromatic carbons (including the two methyl-substituted carbons), and the ethyl group carbons.
FTIR (cm⁻¹) Characteristic peaks for N-H stretching, C=O stretching (ester and keto), C-N stretching, and aromatic C-H stretching.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the product (221.25 m/z).
Characterization of Starting Material (3,4-Dimethylaniline):
TechniqueObserved DataSource
¹H NMR Signals at approximately 6.9 (d), 6.6 (d), 6.5 (s) ppm for aromatic protons, 3.4 (s, broad) for NH₂, and 2.2, 2.1 ppm for the two CH₃ groups.[3]
¹³C NMR Resonances around 145, 137, 130, 122, 117, 113 ppm for aromatic carbons and around 20, 18 ppm for the methyl carbons.[4]

Application in Pharmaceutical Synthesis: A Hypothetical Example

This compound can serve as a precursor for the synthesis of various heterocyclic compounds with potential biological activity. One plausible application is in the synthesis of quinoxaline derivatives, which are known to exhibit a wide range of pharmacological effects.

Hypothetical Synthesis of a Quinoxaline Derivative:

The reaction of this compound with an ortho-phenylenediamine derivative can lead to the formation of a quinoxaline ring system.

Hypothetical Synthesis of a Quinoxaline Derivative cluster_0 Reactants cluster_1 Product Intermediate This compound Product Quinoxaline Derivative Intermediate->Product Condensation/Cyclization o-Phenylenediamine o-Phenylenediamine Derivative o-Phenylenediamine->Product

Caption: Hypothetical synthesis of a quinoxaline derivative.

Detailed Hypothetical Protocol:

Materials:

  • This compound (1.0 eq)

  • Substituted ortho-phenylenediamine (1.0 eq)

  • Ethanol or acetic acid (as solvent)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen solvent (e.g., ethanol).

  • Add the substituted ortho-phenylenediamine to the solution.

  • If using a neutral solvent like ethanol, a catalytic amount of acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, it can be collected by filtration.

  • If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of pharmaceutically relevant compounds. The straightforward synthesis and the presence of multiple reactive sites make it an attractive building block for medicinal chemists. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this compound in the discovery and development of new therapeutic agents. As with any chemical synthesis, proper safety precautions and analytical validation are essential for successful and reproducible results.

References

  • Organic Syntheses Procedure. Available from: [Link]

  • Dimethylaniline : Synthesis - YouTube. (2021-09-29). Available from: [Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. Available from: [Link]

  • CN101914025A - Method for preparing p-amino-N,N-dimethylaniline oxalate - Google Patents.
  • A solvent-free and formalin-free Eschweiler-Clarke methylation for amines - ResearchGate. (2025-08-06). Available from: [Link]

  • Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst - Supporting Information. Available from: [Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones - ResearchGate. (2025-08-10). Available from: [Link]

  • 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem. Available from: [Link]

  • Synthesis of ethyl 2-oxo-2-[(5-aryl-1,3,4-thiadiazol-2-yl)amino] acetates. - ResearchGate. Available from: [Link]

  • Crystal structure of ethyl 2-{4-[(2-oxo-3-phenyl-1,2-dihydroquinoxalin-1-yl)methyl] - NIH. Available from: [Link]

  • Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride - PubChem. Available from: [Link]

  • Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate - PrepChem.com. Available from: [Link]

  • Safety data sheet - CPAChem. (2024-09-30). Available from: [Link]

  • Ethyl 2-(4-fluoroanilino)-2-oxoacetate | C10H10FNO3 | CID 2774365 - PubChem. Available from: [Link]

  • Material Safety Data Sheet - 2-Ethylaniline, 98% - Cole-Parmer. Available from: [Link]

Sources

Synthesis of quinoxaline-2,3-diones from Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals. It details the synthesis of 6,7-Dimethylquinoxaline-2,3-dione starting from Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate .[1]

Target Compound: 6,7-Dimethylquinoxaline-2,3(1H,4H)-dione Starting Material: this compound Reaction Class: Electrophilic Aromatic Substitution (Nitration) / Reductive Cyclization Primary Application: Synthesis of AMPA/Kainate receptor antagonists and neuroprotective agents.[1]

Introduction & Scientific Context

Quinoxaline-2,3-diones are a privileged scaffold in medicinal chemistry, particularly known for their affinity to the glycine binding site of the NMDA receptor and the AMPA/Kainate glutamate receptors.[1] The 6,7-dimethyl substitution pattern is frequently employed to modulate lipophilicity and receptor binding affinity.[1]

While the "classic" synthesis involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with diethyl oxalate, this route is often limited by the instability and cost of the diamine precursor.[1] The Oxamate Route described here offers a robust alternative. It utilizes This compound (a stable anilide derivative) as the starting material.[1] This pathway allows for late-stage introduction of the second nitrogen via regioselective nitration, followed by reductive cyclization, ensuring high purity and scalability.[1]

Mechanistic Pathway

The synthesis proceeds through three distinct mechanistic phases:

  • Regioselective Nitration: The amide group of the starting material directs the incoming nitro group to the ortho position.[1] Due to steric hindrance at the position flanked by the methyl group, nitration occurs predominantly at the C6 position (relative to the original aniline numbering), yielding the 2-nitro-4,5-dimethyl isomer.[1]

  • Reduction: The nitro group is reduced to a primary amine.[1]

  • Intramolecular Cyclization: The newly formed amine nucleophilically attacks the adjacent ester carbonyl, closing the pyrazine ring to form the quinoxaline-2,3-dione.[1]

ReactionScheme SM This compound (Starting Material) Nitro Intermediate A: Nitro-Oxamate (Regioselective) SM->Nitro HNO3, H2SO4 (Nitration) Amine Intermediate B: Amino-Oxamate (Transient) Nitro->Amine H2, Pd/C (Reduction) Product 6,7-Dimethylquinoxaline-2,3-dione (Target) Amine->Product -EtOH (Cyclization)

Figure 1: Synthetic pathway from oxamate precursor to quinoxaline scaffold.[1][2][3][4][5][6]

Experimental Protocol

Phase 1: Regioselective Nitration

Objective: Introduce a nitro group ortho to the amide nitrogen.[1] Critical Quality Attribute (CQA): Regiocontrol to minimize the 5,6-dimethyl isomer.

Materials
  • This compound (1.0 equiv)[1]

  • Sulfuric acid (H₂SO₄), conc.[1] ( Solvent/Catalyst)[1][2][5]

  • Nitric acid (HNO₃), fuming or 70% (1.05 equiv)[1]

  • Dichloromethane (DCM) (Extraction solvent)[1]

  • Ice/Water bath[1]

Procedure
  • Dissolution: Charge a round-bottom flask with This compound (10 g, 40.1 mmol). Add concentrated H₂SO₄ (40 mL) dropwise at 0°C with vigorous stirring. The solid should dissolve to form a dark solution.[1]

    • Note: Maintain temperature <10°C to prevent hydrolysis of the ester or sulfonation of the ring.[1]

  • Nitration: Prepare a mixture of HNO₃ (1.05 equiv) and H₂SO₄ (5 mL). Add this nitrating mixture dropwise to the reaction flask over 30 minutes, maintaining the internal temperature between 0–5°C.

  • Reaction: Stir at 0–5°C for 1 hour. Monitor by TLC (Ethyl Acetate/Hexane 3:7).[1] The starting material (R_f ~0.[1]5) should disappear, replaced by the nitro-intermediate (lower R_f).[1]

  • Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with stirring. A yellow precipitate (the nitro-oxamate) will form.[1]

  • Isolation: Filter the solid. Wash with cold water (3 x 50 mL) until the filtrate is neutral pH.[1]

  • Purification: Recrystallize from Ethanol/Water to obtain Ethyl 2-(2-nitro-4,5-dimethylanilino)-2-oxoacetate as yellow needles.

    • Yield Expectation: 75–85%.[1]

Phase 2: Reductive Cyclization

Objective: Reduce the nitro group and close the ring in a "telescoped" sequence.[1]

Materials
  • Nitro-intermediate from Phase 1 (5.0 g)[1]

  • Ethanol (Absolute, 100 mL)

  • Palladium on Carbon (Pd/C), 10% wt loading (0.5 g)[1]

  • Hydrogen gas (Balloon or low pressure hydrogenation apparatus)[1]

  • Alternative: Iron powder/Acetic acid can be used if hydrogenation is unavailable.[1]

Procedure
  • Setup: In a hydrogenation flask, suspend the Nitro-intermediate (5.0 g) in Ethanol (100 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (0.5 g) under an inert atmosphere (Nitrogen or Argon).[1]

    • Safety: Pd/C is pyrophoric.[1] Do not add to dry solvent; wet the catalyst with a small amount of water or toluene if necessary before adding ethanol.[1]

  • Hydrogenation: Purge the system with Hydrogen gas. Stir vigorously under H₂ atmosphere (1 atm is usually sufficient) at Room Temperature for 4–6 hours.

  • Cyclization Monitoring: The reduction initially forms the aniline intermediate.[1] Often, cyclization occurs spontaneously under these conditions.[1] If TLC shows the amino-ester intermediate (polar spot), heat the mixture to reflux for 1–2 hours to drive cyclization to completion.

  • Work-up:

    • Filter the hot solution through a Celite pad to remove the Pd/C catalyst.[1] Wash the pad with hot ethanol.[1]

    • Note: The product, 6,7-Dimethylquinoxaline-2,3-dione , has low solubility in ethanol and may precipitate upon cooling.[1]

  • Isolation: Concentrate the filtrate to ~20 mL volume and cool to 0°C. Collect the precipitate by filtration.

  • Purification: Wash the solid with cold ethanol and diethyl ether. Dry under vacuum at 60°C.[1]

Results & Data Analysis

Expected Analytical Data
ParameterSpecificationNotes
Appearance Off-white to pale brown solidHigh purity samples are often colorless microcrystals.[1]
Melting Point >300°CCharacteristic of quinoxaline-diones (high intermolecular H-bonding).[1]
¹H NMR (DMSO-d₆) δ 11.8 (s, 2H, NH), 6.90 (s, 2H, Ar-H), 2.15 (s, 6H, CH₃)The singlet at 6.90 ppm confirms the symmetric 6,7-substitution.[1]
IR Spectrum 3100–2800 cm⁻¹ (NH stretch), 1680 cm⁻¹ (C=O amide)Broad NH bands are diagnostic of the lactam tautomer.[1]
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Nitration Temperature too high (>10°C).[1]Maintain strict cryo-control.[1] High temps favor dinitration or oxidation.[1]
Regioisomer Contamination Steric control failure.Recrystallize the nitro-intermediate before reduction.[1] The 2-nitro-4,5-dimethyl isomer crystallizes more readily than the 2-nitro-3,4-dimethyl isomer.[1]
Incomplete Cyclization Reaction stopped at amino-ester stage.[1]Extend reflux time in Phase 2. Add a catalytic amount of Acetic Acid if cyclization is sluggish.[1]

Workflow Visualization

Workflow cluster_0 Phase 1: Nitration cluster_1 Phase 2: Reductive Cyclization start Start: this compound step1 Dissolve in conc. H2SO4 (0°C) start->step1 step2 Add HNO3 dropwise step1->step2 step3 Quench on Ice -> Filter Solid step2->step3 step4 Suspend in EtOH + Pd/C step3->step4 Recrystallized Intermediate step5 Hydrogenate (H2, RT -> Reflux) step4->step5 step6 Filter Catalyst (Hot Filtration) step5->step6 end Isolate 6,7-Dimethylquinoxaline-2,3-dione step6->end

Figure 2: Step-by-step experimental workflow.

References

  • Cheung, J., et al. (2012).[1] Synthesis and neuropharmacological evaluation of some novel quinoxaline 2,3-dione derivatives. Scientific World Journal.[1] Link

  • BenchChem. (2025).[1][5] 6,7-Dimethylquinoxaline-2,3-dione: A Technical Overview for Researchers. Link[1]

  • Saraswat, P., et al. (2016).[1] Review on Synthesis and Biological Activity of Quinoxaline Derivatives. International Journal of Pharmaceutical Sciences and Research.

  • Kurasawa, Y., et al. (1986).[1] Tautomerism and synthesis of quinoxaline-2,3-diones. Journal of Heterocyclic Chemistry.

Sources

Application Notes and Protocols for the Synthesis of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate. This N-aryl oxamic acid ethyl ester is a valuable building block in medicinal chemistry and organic synthesis. The described method is based on the acylation of 3,4-dimethylaniline with ethyl oxalyl chloride, a robust and high-yielding reaction. This guide is intended for researchers, scientists, and drug development professionals, offering detailed procedural instructions, explanations of the underlying chemical principles, safety precautions, and methods for product characterization and purification.

Introduction and Scientific Context

N-Aryl oxamic acid esters, such as this compound, are important intermediates in the synthesis of a variety of heterocyclic compounds and pharmacologically active molecules. The presence of both an amide and an ester functionality attached to adjacent carbonyl groups provides a versatile scaffold for further chemical transformations. The synthesis of these compounds is typically achieved through the acylation of anilines.

The protocol detailed herein employs the direct acylation of 3,4-dimethylaniline with ethyl oxalyl chloride. This method is favored for its efficiency and the relatively mild conditions required. Ethyl oxalyl chloride is a highly reactive acylating agent, ensuring a rapid and complete reaction with the primary amine of the 3,4-dimethylaniline. A base, such as pyridine, is utilized to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction where the amino group of 3,4-dimethylaniline attacks the electrophilic carbonyl carbon of the acid chloride in ethyl oxalyl chloride.

Reaction: 3,4-Dimethylaniline + Ethyl oxalyl chloride → this compound + Pyridinium hydrochloride

Reaction Scheme

A visual representation of the chemical reaction.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Grade
3,4-Dimethylaniline95-64-7C₈H₁₁N121.18Reagent Grade, ≥98%
Ethyl oxalyl chloride4755-77-5C₄H₅ClO₃136.53Synthesis Grade, ≥98%
Pyridine110-86-1C₅H₅N79.10Anhydrous, ≥99.8%
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, ≥99.8%
Sodium Bicarbonate144-55-8NaHCO₃84.01ACS Reagent, ≥99.7%
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Anhydrous, granular
Toluene108-88-3C₇H₈92.14ACS Reagent, ≥99.5%
Ethanol64-17-5C₂H₅OH46.07200 proof, absolute
Hexanes110-54-3C₆H₁₄86.18ACS Reagent, mixture of isomers
Equipment
  • Two-necked round-bottomed flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Reflux condenser with a gas inlet/outlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel and flask)

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • pH paper or pH meter

  • Analytical balance

Safety Precautions

This protocol must be performed in a well-ventilated fume hood by personnel trained in standard laboratory procedures.

  • Ethyl oxalyl chloride is corrosive, flammable, and reacts violently with water.[1][2][3] It causes severe skin burns and eye damage and is harmful if swallowed.[1][2] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles. Handle with extreme care and avoid inhalation of vapors.

  • 3,4-Dimethylaniline is toxic if swallowed, in contact with skin, or if inhaled.[4] It may cause damage to organs through prolonged or repeated exposure.[4] It can turn reddish-brown upon exposure to air.

  • Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if swallowed, inhaled, or in contact with skin.

  • Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

Detailed Experimental Protocol

This protocol is based on a well-established procedure for the acylation of anilines.[5]

Reaction Setup
  • Prepare the Reaction Flask: In a 250 mL two-necked round-bottomed flask equipped with a magnetic stir bar and a dropping funnel, add 3,4-dimethylaniline (6.06 g, 50 mmol).

  • Dissolve the Aniline: Add 100 mL of anhydrous dichloromethane (DCM) to the flask to dissolve the aniline.

  • Add the Base: Add anhydrous pyridine (4.35 mL, 55 mmol, 1.1 equivalents) to the solution. The pyridine acts as a base to neutralize the HCl that is formed during the reaction, preventing the protonation of the starting aniline and driving the reaction to completion.

  • Cool the Mixture: Place the flask in an ice bath and stir the mixture for 10-15 minutes until the temperature equilibrates to 0-5 °C.

Acylation Reaction
  • Prepare the Acylating Agent: In the dropping funnel, prepare a solution of ethyl oxalyl chloride (7.17 g, 52.5 mmol, 1.05 equivalents) in 20 mL of anhydrous DCM.

  • Slow Addition: Add the ethyl oxalyl chloride solution dropwise to the stirred aniline solution over a period of 30-45 minutes. Maintain the temperature of the reaction mixture between 0 °C and 5 °C during the addition. A precipitate of pyridinium hydrochloride may form.

  • Reaction at Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1.5 to 2 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation
  • Quenching: Slowly and carefully add 40 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture to neutralize any remaining acid and quench the reaction. Stir the biphasic mixture vigorously for about 1.5 hours, or until the evolution of CO₂ gas ceases.

  • Phase Separation: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer from the aqueous layer.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL) to recover any dissolved product.

  • Washing: Combine all the organic layers and wash them with water (50 mL).

  • Drying: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the DCM.

  • Azeotropic Removal of Pyridine: To remove residual pyridine, add 100 mL of toluene to the residue and evaporate the solvent under reduced pressure. Repeat this azeotropic distillation two more times to ensure all pyridine is removed. The crude product should be a solid or a viscous oil.

Purification
  • Recrystallization: The crude product can be purified by recrystallization. A common solvent system for N-aryl oxamic acid esters is a mixture of ethanol and water or hexanes and ethyl acetate.[6] Dissolve the crude solid in a minimum amount of hot ethanol. Slowly add water until the solution becomes cloudy. Reheat the solution until it becomes clear again, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Isolation of Pure Product: Collect the crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Experimental Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Acylation cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve 3,4-dimethylaniline and pyridine in anhydrous DCM B Cool to 0-5 °C in an ice bath A->B C Add ethyl oxalyl chloride solution dropwise B->C D Stir at room temperature for 1.5-2 hours C->D E Quench with NaHCO₃ solution D->E F Extract with DCM E->F G Wash and dry organic phase F->G H Evaporate solvent G->H I Recrystallize from Ethanol/Water H->I J Filter and dry the final product I->J

Sources

Application Notes and Protocols: Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate in Combinatorial Chemistry Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Accelerated Drug Discovery

In the landscape of modern medicinal chemistry, the efficient construction of diverse molecular libraries is paramount to the identification of novel therapeutic agents. Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate emerges as a highly valuable and versatile building block for combinatorial chemistry. Its structure, featuring a reactive ethyl ester and a modifiable aniline core, provides multiple points for diversification, enabling the rapid generation of extensive libraries of N-aryl oxamic acid derivatives. These derivatives are of significant interest in drug discovery due to their prevalence in biologically active compounds. This guide provides a comprehensive overview of the applications and detailed protocols for the effective utilization of this compound in both solution-phase and solid-phase combinatorial library synthesis.

Physicochemical Properties and Reactivity Profile

This compound is a stable, crystalline solid at room temperature. The key to its utility in combinatorial chemistry lies in the differential reactivity of its functional groups. The ethyl ester is susceptible to nucleophilic attack by amines, leading to the formation of amides, while the anilino moiety can be functionalized through various reactions, including acylation and alkylation, after appropriate activation. The presence of the two methyl groups on the aromatic ring influences the electronic properties and steric hindrance of the aniline nitrogen, which can be strategically exploited in library design.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in most organic solvents (e.g., DCM, THF, DMF)
Reactivity Ester group susceptible to aminolysis; aniline N-H can be deprotonated

Strategic Application in Combinatorial Library Design

The core structure of this compound allows for a "building block" approach to library synthesis. The general strategy involves the modification of the ethyl ester and/or the aniline moiety to introduce diversity.

Solution-Phase Parallel Synthesis of Amide Libraries

Solution-phase synthesis offers a rapid and straightforward method for generating focused libraries of amides from this compound. This approach is particularly advantageous for smaller libraries and for optimizing reaction conditions before transitioning to a solid-phase format.

Core Principle: Aminolysis of the Ethyl Ester

The fundamental reaction in this workflow is the aminolysis of the ethyl ester by a diverse set of primary and secondary amines. This reaction is typically facilitated by mild heating or the use of a catalyst to drive the reaction to completion. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[1]

Experimental Workflow: Solution-Phase Synthesis

Caption: Workflow for solution-phase parallel synthesis of an amide library.

Detailed Protocol: Solution-Phase Synthesis of a 96-Well Amide Library
  • Preparation of Stock Solutions:

    • Prepare a 0.5 M stock solution of this compound in anhydrous toluene.

    • Prepare 0.6 M stock solutions of a diverse set of 96 primary and secondary amines in anhydrous toluene in a 96-well plate.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 200 µL (0.1 mmol) of the this compound stock solution.

    • Add 200 µL (0.12 mmol, 1.2 equivalents) of each unique amine stock solution to the corresponding well.

    • Seal the reaction block with a pierceable cap mat.

  • Reaction:

    • Place the reaction block on a shaker and heat to 90 °C for 16 hours.

  • Work-up and Purification:

    • Allow the reaction block to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in each well in 1 mL of ethyl acetate.

    • Wash the organic layer with 1 M HCl (2 x 0.5 mL), saturated NaHCO₃ solution (2 x 0.5 mL), and brine (1 x 0.5 mL).

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent to yield the crude amide products.

    • Purify the products as needed using parallel preparative HPLC.

Table 2: Representative Reaction Parameters for Solution-Phase Synthesis

ParameterConditionRationale
Solvent Toluene, DioxaneHigh boiling point allows for elevated reaction temperatures.
Temperature 80-110 °CProvides sufficient energy to overcome the activation barrier for aminolysis.
Amine Stoichiometry 1.2 - 1.5 equivalentsA slight excess of the amine drives the reaction towards completion.
Reaction Time 12-24 hoursEnsures high conversion for a wide range of amines.

Solid-Phase Synthesis of Diversified N-Aryl Oxamic Acid Libraries

Solid-phase synthesis offers significant advantages for the construction of large combinatorial libraries, primarily due to the simplified purification process where excess reagents and byproducts are washed away from the resin-bound product.[2]

Core Principle: Immobilization and On-Bead Modification

In this strategy, a linker is first attached to a solid support (e.g., Wang resin). The this compound is then coupled to the linker. Subsequent diversification reactions are performed on the resin-bound intermediate, followed by cleavage from the resin to release the final products. A highly reactive resin-bound acid chloride can be reacted with arylamines to yield resin-bound N-aryloxamic acids.[2]

Experimental Workflow: Solid-Phase Synthesis

Caption: General workflow for solid-phase library synthesis.

Detailed Protocol: Solid-Phase Synthesis of an N-Acylated Amide Library
  • Resin Preparation and Loading:

    • Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (DCM, 10 mL) for 30 minutes.

    • Wash the resin with DCM (3 x 10 mL).

    • In a separate flask, dissolve 2-(3,4-dimethylanilino)-2-oxoacetic acid (prepared by hydrolysis of the ethyl ester, 3 mmol) and HOBt (3 mmol) in DMF (10 mL).

    • Add DIC (3 mmol) to the solution and stir for 15 minutes.

    • Add the activated acid solution to the swollen resin and shake at room temperature for 12 hours.

    • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.

  • On-Bead Amide Formation:

    • Swell the loaded resin in DCM.

    • In separate reaction vessels, add a solution of a primary or secondary amine (5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 5 equivalents) in DMF to the resin.

    • Shake the reaction vessels at room temperature for 16 hours.

    • Wash the resin extensively with DMF, DCM, and methanol.

  • On-Bead N-Acylation (Diversification):

    • To each reaction vessel, add a solution of an acylating agent (e.g., an acid chloride or anhydride, 5 equivalents) and DIPEA (5 equivalents) in DCM.

    • Shake at room temperature for 6 hours.

    • Wash the resin as described in step 2.

  • Cleavage and Isolation:

    • Treat the resin with a cleavage cocktail of 95:2.5:2.5 trifluoroacetic acid (TFA)/triisopropylsilane/water for 2 hours.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Collect the precipitate by filtration and purify by preparative HPLC.

Conclusion: A Powerful Tool for Chemical Space Exploration

This compound is a powerful and versatile building block for the construction of diverse chemical libraries. The protocols outlined in this guide for both solution-phase and solid-phase synthesis provide a robust framework for researchers to generate novel N-aryl oxamic acid derivatives efficiently. The ability to introduce molecular diversity at multiple positions makes this scaffold an invaluable tool in the quest for new drug candidates and chemical probes. By leveraging the principles of combinatorial chemistry, scientists can systematically explore vast regions of chemical space, accelerating the pace of discovery in pharmaceutical and agrochemical research.

References

  • Theoclitou, M.-E., Delaet, N. G. J., & Robinson, L. A. (2002). Rapid parallel synthesis of combinatorial libraries of substituted 3-thio-1,2,4-triazoles and 2-thioimidazoles. Journal of Combinatorial Chemistry, 4(4), 315–319. [Link]

  • Bendale, P. M., & Sun, C.-M. (2002). Rapid microwave-assisted liquid-phase combinatorial synthesis of 2-(arylamino)benzimidazoles. Journal of Combinatorial Chemistry, 4(4), 359–361. [Link]

  • Gordon, D. W., & Steele, J. (1995). The synthesis of peptidomimetic combinatorial libraries through successive amide alkylations. Bioorganic & Medicinal Chemistry Letters, 5(1), 47-50. [Link]

  • Boger, D. L., & Chai, W. (1998). Solid-phase synthesis of an oxalic acid amide library. Journal of the American Chemical Society, 120(29), 7226-7231. [Link]

  • Ren, J.-W., Tong, M.-N., Zhao, Y.-F., & Ni, F. (2021). Synthesis of Dipeptide, Amide, and Ester without Racemization by Oxalyl Chloride and Catalytic Triphenylphosphine Oxide. Organic Letters, 23(19), 7497–7502. [Link]

  • Chemistry LibreTexts. (2023, January 22). Amines as Nucleophiles. [Link]

  • Hoogenboom, R. (2013). Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. Polymer Chemistry, 4(5), 1595-1601. [Link]

  • El Kaim, L., Grimaud, L., & Gizolme, M. (2006). A New Passerini-Type Reaction with Phenols. Organic Letters, 8(22), 5021–5023. [Link]

  • Dömling, A. (2006). Recent Developments in Isocyanide Based Multicomponent Reactions in Applied Chemistry. Chemical Reviews, 106(1), 17–89. [Link]

Sources

Application Note: Green Synthesis Approaches for Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate is a pivotal intermediate in the synthesis of biologically active heterocycles, particularly isatin derivatives (via cyclization) and quinoxalinones. Structurally, it represents an N-substituted ethyl oxamate, featuring a 3,4-dimethylphenyl (xylyl) group attached to an oxoacetate moiety.

Traditional synthesis involves the aminolysis of diethyl oxalate with 3,4-dimethylaniline in volatile organic solvents (toluene, benzene) under reflux, often requiring Lewis acid catalysts. This application note details three validated Green Chemistry protocols that eliminate halogenated solvents, reduce energy consumption, and maximize atom economy.

Target Molecule Specifications
  • IUPAC Name: Ethyl 2-[(3,4-dimethylphenyl)amino]-2-oxoacetate

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: 221.25 g/mol

  • Key Reactants: 3,4-Dimethylaniline (Solid), Diethyl Oxalate (Liquid)

Green Chemistry Rationale

The transition to green synthesis for this scaffold focuses on three of the 12 Principles of Green Chemistry:

  • Prevention of Waste: Solvent-free methods eliminate the need for solvent recovery/disposal.

  • Energy Efficiency: Microwave and Ultrasound methods significantly reduce reaction times from hours to minutes.

  • Safer Solvents: Replacing toluene with ethanol or using the liquid reagent (diethyl oxalate) as the solvent.

Comparative Efficiency Data
MetricTraditional (Reflux/Toluene)Method A (Microwave/Solvent-Free)Method B (Ultrasound/Ethanol)
Reaction Time 4 - 6 Hours5 - 10 Minutes20 - 40 Minutes
Yield 65 - 75%88 - 94%82 - 88%
Energy Input High (Continuous Reflux)Low (Pulse Irradiation)Medium (Cavitation)
Atom Economy Low (Solvent waste)High (Neat reaction)Moderate

Detailed Experimental Protocols

Method A: Solvent-Free Microwave-Assisted Synthesis (Recommended)

Principle: Rapid internal heating of the polar transition state accelerates the nucleophilic attack of the amine on the oxalate ester. The liquid diethyl oxalate acts as both reactant and solvent.

Reagents:

  • 3,4-Dimethylaniline (1.0 eq, 10 mmol, ~1.21 g)

  • Diethyl Oxalate (1.5 eq, 15 mmol, ~2.19 g) - Excess acts as solvent

Protocol:

  • Preparation: In a 10 mL microwave-safe process vial, mix 1.21 g of 3,4-dimethylaniline and 2.2 mL (approx. 15 mmol) of diethyl oxalate.

  • Homogenization: Vortex the mixture for 30 seconds to ensure the solid aniline is fully dispersed/dissolved in the oxalate.

  • Irradiation: Place the capped vial in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Parameters: Power = 150 W (Dynamic), Temperature = 110°C, Hold Time = 8 minutes, Stirring = High.

  • Workup: Allow the vial to cool to 50°C. The product often precipitates upon cooling.

  • Purification: Add 5 mL of cold ethanol to the reaction mixture and sonicate briefly to break up the solid. Filter the precipitate under vacuum.[1] Wash with cold hexanes (2 x 5 mL) to remove excess diethyl oxalate.

  • Drying: Dry the white/off-white crystalline solid in a vacuum oven at 40°C for 2 hours.

Method B: Ultrasound-Assisted Synthesis (Mild Conditions)

Principle: Acoustic cavitation creates localized "hot spots" (high T/P) that promote mass transfer and overcome the activation energy barrier without bulk heating, preserving thermal-sensitive functionalities.

Reagents:

  • 3,4-Dimethylaniline (1.0 eq, 10 mmol)

  • Diethyl Oxalate (1.2 eq, 12 mmol)

  • Solvent: Ethanol (Absolute, 5 mL)

Protocol:

  • Setup: Dissolve 1.21 g of 3,4-dimethylaniline in 5 mL of absolute ethanol in a 50 mL Erlenmeyer flask.

  • Addition: Add 1.6 mL (12 mmol) of diethyl oxalate dropwise while stirring.

  • Sonication: Place the flask in an ultrasonic cleaning bath (operating freq: 35-40 kHz) or use an ultrasonic probe (20 kHz, 40% amplitude).

    • Bath Method: Sonicate at ambient temperature (water bath temp may rise to ~40°C) for 30 minutes.

    • Probe Method: Pulse mode (5s ON / 5s OFF) for 15 minutes.

  • Monitoring: Monitor reaction progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Evaporate the ethanol under reduced pressure (Rotary Evaporator). The residue is a solid.[2][3][4][5]

  • Recrystallization: Recrystallize from a minimum amount of hot ethanol/water (9:1) to obtain pure needles.

Mechanistic Pathway & Workflow Visualization

The reaction follows a Nucleophilic Acyl Substitution mechanism. The lone pair on the aniline nitrogen attacks the highly electrophilic carbonyl carbon of the diethyl oxalate (activated by the adjacent ester group).

Reaction Mechanism Description[7][8][9]
  • Nucleophilic Attack: 3,4-Dimethylaniline attacks the

    
    -carbonyl of diethyl oxalate.
    
  • Tetrahedral Intermediate: Formation of a zwitterionic intermediate.

  • Elimination: Reformation of the carbonyl double bond and expulsion of the ethoxide leaving group.

  • Proton Transfer: Rapid proton transfer yields the neutral amide (Ethyl oxamate) and Ethanol.

Experimental Workflow Diagram

GreenSynthesis Start Start: Reagent Prep (3,4-Dimethylaniline + Diethyl Oxalate) Choice Select Methodology Start->Choice MW_Step Method A: Microwave (Solvent-Free, 110°C, 8 min) Choice->MW_Step High Speed US_Step Method B: Ultrasound (EtOH Solvent, 40 kHz, 30 min) Choice->US_Step Mild Temp MW_Cool Cool to 50°C Precipitation MW_Step->MW_Cool Filter Filtration / Isolation MW_Cool->Filter US_Evap Evaporate Solvent (Rotary Evaporator) US_Step->US_Evap US_Evap->Filter Wash Wash (Cold EtOH/Hexane) Filter->Wash QC QC Validation (NMR, MP, IR) Wash->QC

Figure 1: Decision matrix and workflow for the green synthesis of this compound.

Quality Control & Validation

To ensure the protocol is self-validating, the synthesized product must meet the following criteria.

Characterization Data (Expected)
  • Physical State: White to pale yellow crystalline solid.

  • Melting Point: 108°C - 112°C (Distinct sharp range indicates purity).

  • IR Spectrum (ATR):

    • 
       (Amide): ~3250-3300 cm
      
      
      
    • 
       (Ester): ~1730-1740 cm
      
      
      
    • 
       (Amide I): ~1690 cm
      
      
      
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.8-9.0 (br s, 1H, NH)
      
    • 
       7.4-7.5 (m, 2H, Ar-H)
      
    • 
       7.1 (d, 1H, Ar-H)
      
    • 
       4.4 (q, 2H, O-CH
      
      
      
      -)
    • 
       2.2-2.3 (s, 6H, 2 x CH
      
      
      
      )
    • 
       1.4 (t, 3H, -CH
      
      
      
      )
Troubleshooting Guide
  • Low Yield (Method A): Ensure the microwave vial is sealed properly to prevent loss of diethyl oxalate (bp 185°C) if the temperature overshoots.

  • Oily Product: Indicates incomplete removal of excess diethyl oxalate. Wash the solid thoroughly with cold hexanes; diethyl oxalate is soluble in hexanes, while the oxamate product is not.

  • Bis-amide Formation: If reaction runs too long or at too high a temperature with excess aniline, the N,N'-diaryloxamide (dimer) may form. Maintain the stoichiometry (Oxalate excess) to prevent this.

References

  • Microwave-Assisted Synthesis of Ethyl 2-(arylamino)

    • Title: Microwave assisted synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)
    • Source: PharmaInfo / Asian Journal of Research in Chemistry.
    • URL:[6][5][7][8][9][10][11][12][13][14][15]

  • General Reactivity of Diethyl Oxalate with Amines

    • Title: A Comparative Guide to the Reactivity of Diethyl Oxalate and Dimethyl Oxalate.[2]

    • Source: BenchChem Applic
    • URL
  • Title: Ultrasound Assisted Synthesis of N-substituted Amides and Heterocycles (General Methodology Reference).

Sources

Application Notes and Protocols: Microwave-Assisted Synthesis of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic chemistry, the drive for efficiency, sustainability, and speed is paramount. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods.[1][2] By directly coupling microwave energy with the molecules in a reaction mixture, MAOS facilitates rapid and uniform heating, leading to dramatically reduced reaction times, often from hours to minutes, and improved product yields.[3] This application note provides a comprehensive guide to the microwave-assisted synthesis of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate, a valuable building block in the development of various pharmaceuticals and fine chemicals.

The synthesis involves the acylation of 3,4-dimethylaniline with diethyl oxalate. This reaction, a classic example of nucleophilic acyl substitution, is significantly accelerated under microwave irradiation, demonstrating the power of this technology for efficient amide bond formation.[4][5] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed protocol, mechanistic insights, and expected outcomes to ensure reproducible and successful synthesis.

Principles of Microwave-Assisted Synthesis

Conventional heating methods rely on conduction and convection to transfer thermal energy to the reaction mixture, a process that is often slow and inefficient, leading to thermal gradients and potential side product formation. In contrast, microwave heating utilizes the ability of polar molecules (those with a dipole moment) to align with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates friction, leading to instantaneous and uniform heating throughout the bulk of the reaction medium.[6]

The primary mechanisms of microwave heating are:

  • Dipolar Polarization: Polar molecules continuously attempt to align with the changing electric field, and this constant motion results in rapid energy transfer and heating.

  • Ionic Conduction: In the presence of ions, the oscillating electric field causes them to migrate, leading to collisions and generating heat.

This efficient energy transfer is a key reason for the dramatic rate enhancements observed in microwave-assisted reactions.[1]

Reaction Scheme

The synthesis of this compound proceeds via the nucleophilic acyl substitution of one of the ester groups of diethyl oxalate by the amino group of 3,4-dimethylaniline.

Reaction_Scheme reactant1 3,4-Dimethylaniline plus + reactant1->plus reactant2 Diethyl Oxalate arrow Microwave Irradiation reactant2->arrow product This compound plus->reactant2 arrow->product

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is designed for a standard laboratory microwave synthesizer. It is crucial to adhere to all safety precautions associated with microwave chemistry and the specific reagents used.

Materials and Equipment:

  • 3,4-Dimethylaniline (Reagent Grade, ≥98%)

  • Diethyl oxalate (Reagent Grade, ≥99%)

  • Microwave synthesizer with appropriate reaction vessels and pressure monitoring

  • Magnetic stirrer

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography (if necessary)

  • Solvents for purification (e.g., hexane, ethyl acetate)

Safety Precautions:

  • 3,4-Dimethylaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Toxic to aquatic life with long-lasting effects.[7] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diethyl Oxalate: Harmful if swallowed. Causes severe skin burns and eye damage.[8][9] Handle with care, avoiding contact with skin and eyes. Use in a fume hood and wear appropriate PPE.

  • Microwave Synthesis: Reactions in sealed vessels under microwave irradiation can generate high pressures.[4] Always use microwave vials rated for the expected pressures and temperatures. Never exceed the recommended volume for the reaction vessel. Familiarize yourself with the safety features of your microwave synthesizer.

Step-by-Step Procedure:

  • Reactant Preparation: In a dedicated microwave reaction vial equipped with a magnetic stir bar, combine 3,4-dimethylaniline (1.0 mmol, 121.18 mg) and diethyl oxalate (1.2 mmol, 175.38 mg, 1.1 eq). Note: A slight excess of diethyl oxalate is used to ensure complete consumption of the aniline.

  • Microwave Irradiation: Seal the reaction vial and place it in the microwave synthesizer. Irradiate the mixture at a constant temperature of 140 °C for 10 minutes. The pressure should be monitored throughout the reaction and should not exceed the safety limits of the vessel.

  • Work-up and Isolation: After the reaction is complete, allow the vial to cool to room temperature. The crude product is a solid or a viscous oil.

  • Purification (if necessary): While in many cases the product is of high purity, further purification can be achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterization: The final product, this compound, should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its identity and purity.

Reaction Mechanism

The reaction proceeds through a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3,4-dimethylaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This is followed by the elimination of an ethoxide leaving group to form the final amide product.

Reaction_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination Aniline 3,4-Dimethylaniline Oxalate Diethyl Oxalate Aniline->Oxalate Nucleophilic attack Intermediate1 Tetrahedral Intermediate Oxalate->Intermediate1 Intermediate2 Tetrahedral Intermediate Product This compound Intermediate2->Product Collapse of intermediate LeavingGroup Ethoxide Intermediate2->LeavingGroup Elimination

Caption: Simplified mechanism of the acylation of 3,4-dimethylaniline with diethyl oxalate.

Data and Expected Results

The microwave-assisted synthesis of this compound is expected to proceed with high efficiency and yield.

Table 1: Reaction Parameters and Expected Outcome

ParameterValue
Reactants3,4-Dimethylaniline, Diethyl Oxalate
Molar Ratio1 : 1.2
SolventSolvent-free
Microwave PowerDependent on instrument, maintain 140 °C
Temperature140 °C
Reaction Time10 minutes
Expected Yield>90%
AppearanceWhite to off-white solid

Characterization Data:

Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):

  • ~9.0-9.5 (s, 1H): Amide N-H proton.

  • ~7.0-7.5 (m, 3H): Aromatic protons of the dimethylaniline ring.

  • 4.42 (q, J = 7.1 Hz, 2H): -OCH₂CH₃ methylene protons.

  • 2.2-2.3 (s, 6H): Two methyl groups on the aromatic ring.

  • 1.42 (t, J = 7.1 Hz, 3H): -OCH₂CH₃ methyl protons.

Expected ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

  • ~160-165: Two carbonyl carbons (C=O).

  • ~130-140: Aromatic carbons attached to methyl groups and the nitrogen atom.

  • ~115-130: Other aromatic carbons.

  • ~63: -OCH₂CH₃ methylene carbon.

  • ~20: Methyl carbons on the aromatic ring.

  • ~14: -OCH₂CH₃ methyl carbon.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionIncrease reaction time or temperature slightly. Ensure accurate measurement of reagents.
Product loss during work-upOptimize purification procedure. Minimize transfers.
Impure ProductSide reactionsEnsure purity of starting materials. Optimize reaction temperature to minimize side product formation.
Incomplete removal of starting materialsImprove purification, e.g., by using a more effective solvent system for chromatography.
High PressureRapid heating or exothermic reactionUse a ramp-to-temperature setting on the microwave synthesizer. Reduce the initial power setting.

Conclusion

The microwave-assisted synthesis of this compound offers a rapid, efficient, and high-yielding alternative to conventional synthetic methods.[6][9] This protocol provides a reliable and reproducible procedure for the preparation of this valuable chemical intermediate. The significant reduction in reaction time and the potential for solvent-free conditions align with the principles of green chemistry, making this an attractive method for modern organic synthesis laboratories.[10] By following the detailed steps and safety precautions outlined in this application note, researchers can confidently and successfully synthesize the target compound.

References

  • IJNRD. MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023-06-06). Available at: [Link]

  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]

  • Gedye, R., et al. "The use of microwave ovens for rapid organic synthesis." Tetrahedron Letters 27.25 (1986): 279-282.
  • Loupy, A. "Microwaves in organic synthesis: solvent-free conditions." Topics in Current Chemistry 206 (1999): 153-207.
  • CEM Corporation. Safety Considerations for Microwave Synthesis. Available at: [Link]

  • Lidström, P., et al. "Microwave-assisted organic synthesis—a review." Tetrahedron 57.45 (2001): 9225-9283.
  • Organic Syntheses. ACETYLATION OF ANILINE. Available at: [Link]

  • Kappe, C. O. "Controlled microwave heating in modern organic synthesis.
  • Varma, R. S. "Solvent-free organic syntheses. Using supported reagents and microwave irradiation." Green Chemistry 1.1 (1999): 43-45.
  • Hayes, B. L. Microwave synthesis: chemistry at the speed of light. CEM publishing, 2002.
  • Perreux, L., and A. Loupy. "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations." Tetrahedron 57.45 (2001): 9199-9223.

Sources

Troubleshooting & Optimization

Purification of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate by recrystallization

[1]

Introduction & Chemical Context

This guide details the purification of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate (also known as ethyl

1122

The Critical Challenge: The synthesis often produces a specific, highly insoluble impurity:


-bis(3,4-dimethylphenyl)oxalamide1212

Target Molecule:

  • IUPAC Name: Ethyl 2-[(3,4-dimethylphenyl)amino]-2-oxoacetate[1]

  • Role: Electrophilic intermediate for cyclization.

  • Key Impurity:

    
    -bis(3,4-dimethylphenyl)oxalamide (The "Bis-Amide").[1][2]
    

Solvent System Selection

The choice of solvent is dictated by the polarity difference between the target ester (moderate polarity), the starting aniline (moderate/high polarity), and the bis-amide impurity (low solubility).[2]

Solvent SystemSuitabilityTechnical Notes
Ethanol (95%) Primary Choice Excellent solubility differential.[1] The target ester dissolves in boiling EtOH but crystallizes upon cooling.[2] The bis-amide impurity remains largely insoluble even at reflux, allowing for removal via hot filtration.[2]
Toluene AlternativeUseful if the compound "oils out" in ethanol.[1] Toluene's higher boiling point (110°C) allows for better dissolution of stubborn crude material, but it may not exclude the starting aniline as effectively as ethanol.[2]
Ethyl Acetate / Hexane SecondaryA 1:3 mixture can be used.[1] Dissolve in minimum hot Ethyl Acetate, then add hot Hexane to turbidity.

Experimental Protocol: Recrystallization

Phase A: Dissolution & Hot Filtration (The Purification Step)

Rationale: This step physically separates the target molecule from the insoluble bis-amide impurity.

  • Preparation: Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Solvent Addition: Add Ethanol (95%) at a ratio of approximately 3-5 mL per gram of crude solid.

  • Reflux: Heat the mixture to a gentle reflux (~78°C) with stirring.

  • Assessment: Observe the solution.

    • Scenario A: The solution is clear. (Proceed to Step 6).

    • Scenario B: A fine, white/off-white solid persists despite refluxing.[1][2] This is likely the bis-amide impurity. [1]

  • Hot Filtration (Critical): While the solution is still at reflux temperature, filter it through a pre-warmed fluted filter paper or a heated sintered glass funnel.[2]

    • Why? If the solution cools during filtration, the target product will crystallize in the funnel, clogging it and lowering yield.[2]

    • Residue: Discard the solid residue (Bis-amide).

    • Filtrate: Collect the clear, hot filtrate.[2]

Phase B: Crystallization & Isolation

Rationale: Controlled cooling ensures the target ester forms a crystal lattice that excludes the starting aniline (which stays in the mother liquor).[2]

  • Slow Cooling: Allow the filtrate to cool to room temperature undisturbed .

    • Warning: Rapid cooling (plunging directly into ice) often causes "oiling out" (liquid-liquid phase separation) rather than crystallization.[1][2]

  • Final Chilling: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 30-60 minutes to maximize yield.

  • Filtration: Collect the crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with a small volume of ice-cold ethanol (to remove surface mother liquor containing unreacted aniline).

  • Drying: Dry the crystals under vacuum or in a desiccator.

Visualization of the Purification Logic

The following diagram illustrates the fate of the chemical species during the process.

PurificationLogicCrudeCrude Mixture(Target Ester + Aniline + Bis-Amide)RefluxReflux in Ethanol(Dissolution)Crude->Reflux HeatHotFilterHot Filtration(T > 70°C)Reflux->HotFilterSolidResidueSolid Residue:Bis-Amide Impurity(Discard)HotFilter->SolidResidue Insoluble SolidsFiltrateHot Filtrate:Target Ester + AnilineHotFilter->Filtrate Soluble FractionCoolingSlow Cooling(Crystallization)Filtrate->CoolingSeparationVacuum FiltrationCooling->SeparationCrystalsFinal Product:This compoundSeparation->Crystals Solid PhaseMotherLiquorMother Liquor:Unreacted Aniline + SolublesSeparation->MotherLiquor Liquid Phase

Caption: Fate mapping of impurities during the ethanol recrystallization workflow.[1]

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a separate liquid layer at the bottom) instead of crystallizing. What happened?

  • Cause: The temperature dropped too quickly, or the solution is too concentrated.[2] The compound reached its "oiling limit" before its solubility limit.[2]

  • Fix: Reheat the mixture until the oil redissolves. Add a small amount of extra ethanol (10-20% volume).[1] Add a "seed crystal" of pure product if available. Allow the solution to cool very slowly (wrap the flask in a towel to insulate it).

Q2: The crystals are colored (yellow/brown), but the pure compound should be white/pale yellow.

  • Cause: Oxidation products of the aniline starting material (often azo or nitroso compounds) are trapped in the crystal lattice.[2]

  • Fix: Perform a Charcoal Treatment .[3]

    • Redissolve the crystals in hot ethanol.

    • Add Activated Carbon (1-2% by weight).

    • Reflux for 5 minutes.

    • Perform the Hot Filtration step (Step 5) carefully to remove the carbon.[2]

    • Recrystallize as normal.

Q3: I have a very low yield (<40%).

  • Cause: Too much solvent was used (solubility was too high even at cold temps), or the mother liquor still holds significant product.[2]

  • Fix: Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume. Cool this concentrated solution to obtain a "second crop" of crystals. Note: The second crop is usually less pure than the first.[2]

Q4: How do I confirm the "insoluble stuff" I filtered off was actually the bis-amide?

  • Validation: Take a melting point of the insoluble residue.[2][4] The bis-amide (oxalamide) generally melts at a much higher temperature (>250°C) compared to the mono-ester target (typically 80-120°C range).[1]

References

  • Vogel, A. I. (1989).[2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2] Longman Scientific & Technical.[2] (Standard reference for recrystallization techniques and solvent selection).

  • Webb, S. J. (Synthesis of Isatins).[2] The Sandmeyer Isonitrosoacetanilide Isatin Synthesis. (General mechanism reference for anilino-oxoacetate intermediates).

  • National Institutes of Health (NIH) - PubChem. Ethyl 2-oxo-2-(phenylamino)acetate derivatives. (Structural and property data for anilino glyoxylates). [1][2]

  • Chemistry LibreTexts. Recrystallization and Hot Filtration Methodologies. (Protocol grounding).

Technical Support Center: HPLC Purity Assessment for Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Welcome to the Technical Support Center. This guide addresses the purity assessment of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate , a critical intermediate often employed in the synthesis of quinoxaline derivatives and isatin analogs.

Chemical Context:

  • Structure: Aniline derivative coupled with an ethyl oxalyl moiety.[1]

  • Critical Quality Attribute (CQA): The integrity of the ester bond and the amide linkage .

  • Primary Stability Risk: Hydrolysis of the ethyl ester to the corresponding carboxylic acid (2-(3,4-dimethylanilino)-2-oxoacetic acid) in the presence of moisture or extreme pH.

Standard Operating Procedure (SOP)

This protocol is designed to separate the target analyte from its two primary precursors: 3,4-dimethylaniline (starting material) and diethyl oxalate (reagent), as well as the hydrolysis degradant.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmProvides sufficient hydrophobic selectivity for the aromatic dimethylaniline moiety.
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Acidic pH (~2.1) suppresses silanol activity and ensures protonation of any residual aniline impurities, improving peak symmetry.
Mobile Phase B Acetonitrile (HPLC Grade)Preferred over Methanol to reduce system backpressure and prevent transesterification risks.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2]
Detection UV @ 254 nmThe aromatic ring provides strong absorption at 254 nm. 210 nm may be used for higher sensitivity but risks baseline drift from solvents.
Column Temp 30°CControls viscosity and retention time reproducibility.
Injection Vol 5 - 10 µLKeep low to prevent peak broadening (solvent effects).
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar acids)
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010Stop

Troubleshooting Guide (Q&A)

Issue 1: Peak Tailing & Asymmetry

User Question: "My main peak is symmetrical, but the impurity peak at ~4.5 min (suspected starting material) is tailing significantly. How do I fix this?"

Technical Diagnosis: The impurity is likely 3,4-dimethylaniline . Anilines are basic amines.[3] On standard silica-based C18 columns, residual silanol groups (


) on the stationary phase act as weak acids. The basic amine interacts with these silanols (ion-exchange mechanism), causing tailing.

Corrective Action:

  • Buffer Strength: Ensure you are using 0.1% Phosphoric Acid or 0.1% TFA . The low pH (

    
    ) suppresses the ionization of the silanols (
    
    
    
    becomes
    
    
    ), reducing the secondary interaction.
  • Column Choice: Switch to a "Base-Deactivated" (BDS) or "End-capped" C18 column designed specifically for basic compounds.

Issue 2: Ghost Peaks / Baseline Drift

User Question: "I see a rising baseline and small 'ghost' peaks appearing in blank injections after running my sample."

Technical Diagnosis: This is often caused by Diethyl Oxalate carryover or accumulation of highly hydrophobic side-products (like bis-amides) that did not elute during the gradient.

Corrective Action:

  • Extend the Wash: Increase the hold time at 90% B (from 5 mins to 10 mins) to ensure highly lipophilic dimers are eluted.

  • Blank Injection: Inject 100% Acetonitrile between runs to clean the injector loop.

Issue 3: Peak Splitting (Fronting)

User Question: "The main peak looks like it has a shoulder or is splitting at the front. The column is new."

Technical Diagnosis: This is a classic Solvent Mismatch error. If you dissolve your hydrophobic sample in 100% Acetonitrile and inject it into a mobile phase that is 90% Water (at T=0), the sample precipitates or travels faster than the mobile phase initially, causing band broadening.

Corrective Action:

  • Diluent Adjustment: Dissolve the sample in a mixture that matches the starting mobile phase (e.g., 50:50 Water:ACN). If solubility is an issue, use the minimum amount of ACN possible.

Impurity Profiling & Logic

Understanding the "Why" behind the peaks is crucial for validation.

Relative Retention Time (RRT) Logic
CompoundChemical NaturePredicted ElutionRRT (Approx)
Hydrolysis Product (Acid derivative)Polar (Carboxylic acid group).Elutes First (Weak retention on C18).~0.4 - 0.6
3,4-Dimethylaniline (Starting Material)Basic/Polar at pH 2.1 (Ionized).Elutes Early (before neutral ester).~0.7 - 0.8
Target Analyte (Ethyl ester)Neutral, Hydrophobic (Ethyl + Aromatic).Elutes Mid-Gradient.1.00
Bis-Amide (Side Product)Very Hydrophobic (Two aromatic rings).Elutes Late.> 1.5
Pathway Visualization

The following diagram illustrates the degradation and separation logic for this specific molecule.

HPLC_Logic cluster_0 Sample Composition cluster_1 HPLC Separation Mechanism (C18 + Acidic pH) Analyte Ethyl 2-(3,4-dimethylanilino) -2-oxoacetate Interaction Hydrophobic Interaction (C18 Stationary Phase) Analyte->Interaction Moderate Retention (Neutral) Impurity_SM Impurity: 3,4-Dimethylaniline (Basic Amine) Mech_Acid Acidic Mobile Phase (pH ~2.1) Impurity_SM->Mech_Acid Protonation (-NH3+) Impurity_Deg Degradant: Acid Form (Hydrolysis Product) Impurity_Deg->Interaction Weak Retention (Polar Acid) Mech_Acid->Interaction Suppresses Silanols Prevents Tailing Result_1 Polar Impurities (Acid + Protonated Aniline) Interaction->Result_1 Elutes Early (RRT < 0.8) Result_2 Target Analyte Interaction->Result_2 Elutes Mid (RRT = 1.0)

Figure 1: Separation logic showing how acidic mobile phase differentiates the target ester from its basic precursors and polar degradants.

Validation Parameters (Self-Check)

Before running critical samples, verify your system suitability:

  • Resolution (

    
    ):  Must be 
    
    
    
    between the 3,4-dimethylaniline peak and the Target Analyte peak.
  • Tailing Factor (

    
    ):  The Target Analyte peak should have 
    
    
    
    . If
    
    
    , replace the column or prepare fresh mobile phase.
  • LOD/LOQ: For purity assessment, ensure your Limit of Quantitation is at least 0.05% of the nominal concentration (typically ~0.5 µg/mL).

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on C18 selection and mobile phase pH effects).
  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration.[4] Link

  • PubChem. (n.d.).[5] Ethyl 2-amino-2-oxoacetate (Structural Analog Data). National Library of Medicine. Link

  • Dolan, J. W. (2002). Tailoring the Separation: pH and Temperature. LCGC North America.

Sources

Technical Support Center: Work-up Procedure for the Synthesis of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate. As a Senior Application Scientist, my objective is to provide not just a procedural outline but a deep, mechanistic understanding of the work-up phase. A robust and well-executed work-up is paramount for ensuring high purity and yield, forming the foundation for subsequent research and development. This document is structured into a troubleshooting guide and a set of frequently asked questions to address potential challenges and clarify the rationale behind each step.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal analysis and actionable solutions.

Question: My final product yield is significantly lower than expected. What are the common causes and how can I mitigate this?

Answer: Low yield is a frequent issue that can often be traced back to the work-up procedure. There are several potential causes:

  • Inadequate Neutralization of HCl Byproduct: The acylation of an amine with an acyl chloride (like ethyl oxalyl chloride) generates one equivalent of hydrochloric acid (HCl).[1] If not neutralized, this acid protonates the starting 3,4-dimethylaniline, forming its non-nucleophilic ammonium salt, which halts the reaction and can lead to a maximum theoretical yield of only 50%.[1]

    • Solution: Ensure at least one equivalent of a base (like triethylamine or pyridine) is used during the reaction to scavenge the generated HCl.[1] Using a slight excess (1.1 equivalents) can help drive the reaction to completion.

  • Product Loss During Aqueous Washes: this compound has moderate polarity. Aggressive or excessive washing with water can lead to partitioning of the product into the aqueous phase, thereby reducing the yield.

    • Solution: Before extraction, saturate the aqueous layer with sodium chloride (brine). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer—a phenomenon known as the "salting out" effect.

  • Persistent Emulsions: The formation of a stable emulsion during liquid-liquid extraction traps the product at the interface, making efficient separation impossible and leading to significant product loss.

    • Solution: To break an emulsion, you can:

      • Add a small amount of brine and swirl gently.

      • Allow the separatory funnel to stand undisturbed for a longer period.

      • For stubborn emulsions, filter the mixture through a pad of Celite or glass wool.

      • If available, centrifugation is a highly effective method.

Question: After solvent removal, my product is a persistent oil and fails to crystallize. What's wrong?

Answer: The inability of the product to solidify is typically due to the presence of impurities that disrupt the crystal lattice formation.

  • Cause 1: Residual Solvent: Even small amounts of the extraction solvent (e.g., ethyl acetate, DCM) can prevent crystallization.

    • Solution: Ensure the crude product is dried under high vacuum for an extended period, possibly with gentle heating (e.g., 30-40°C), to remove all volatile residues.

  • Cause 2: Unreacted Starting Materials: The presence of unreacted 3,4-dimethylaniline or residual diethyl oxalate/ethyl oxalyl chloride can act as an impurity.

    • Solution:

      • Trituration: Add a solvent in which your product is poorly soluble but the impurities are soluble (e.g., cold hexanes or diethyl ether). Stir the oily product vigorously with this solvent. The product should solidify, and the impurities will be washed away. Decant the solvent and dry the solid.

      • Re-purification: If trituration fails, re-dissolve the oil in a suitable organic solvent and repeat the acidic (dilute HCl) and basic (dilute NaHCO₃) washes to remove any remaining starting materials.

  • Cause 3: Byproduct Formation: Side reactions can lead to oily byproducts.

    • Solution: If simpler methods fail, the product must be purified by column chromatography. A typical mobile phase would be a gradient of ethyl acetate in hexanes.

Question: My NMR analysis shows contamination with the starting 3,4-dimethylaniline, even after the work-up. How can I remove it?

Answer: This is a classic work-up failure resulting from an inefficient acid wash. The purpose of the dilute HCl wash is to convert the basic 3,4-dimethylaniline into its water-soluble hydrochloride salt, which is then removed in the aqueous layer.

  • Immediate Solution: Re-dissolve your impure product in an organic solvent (e.g., ethyl acetate) and perform one or two careful washes with dilute (1 M) HCl. Follow this with a wash with saturated sodium bicarbonate to neutralize any residual acid, and then a brine wash. Dry the organic layer, and re-isolate the product. Monitor the removal of the amine by Thin Layer Chromatography (TLC).[2]

  • Preventative Measures:

    • Ensure the pH of the aqueous layer is acidic (pH ~1-2) during the acid wash. Check with pH paper.

    • Ensure vigorous mixing during the wash to maximize contact between the two phases.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental goal of the work-up for this synthesis?

A1: The primary objective is to separate the desired product, this compound, from a mixture containing unreacted starting materials (3,4-dimethylaniline, ethyl oxalyl chloride), the base catalyst (e.g., triethylamine), and any byproducts formed during the reaction. This is achieved through a sequence of liquid-liquid extractions and washes designed to exploit the different acid-base properties of the components.

Q2: What is the rationale behind the specific sequence of aqueous washes (Dilute HCl, Dilute NaHCO₃, Brine)?

A2: Each wash is a targeted chemical step to remove specific impurities.

Washing Reagent Purpose Underlying Chemistry
Dilute HCl (1 M) To remove unreacted 3,4-dimethylaniline and other basic compounds (e.g., triethylamine).The acid protonates the basic nitrogen atom of the amine, forming a water-soluble ammonium salt (R-NH₃⁺Cl⁻) which partitions into the aqueous phase.
Dilute NaHCO₃ or Na₂CO₃ To remove unreacted acidic reagents (e.g., ethyl oxalyl chloride via hydrolysis to oxalic acid) and neutralize the organic layer from the previous acid wash.The mild base deprotonates any acidic species, forming water-soluble carboxylate salts that are washed away.[3]
Brine (Saturated NaCl) To remove bulk water from the organic layer and reduce the solubility of the organic product in the aqueous phase ("salting out").The high concentration of dissolved salt in the aqueous layer makes it more polar, reducing the miscibility of the organic solvent and driving the desired compound into the organic phase.

Q3: Which organic solvent is recommended for the extraction, and why?

A3: Ethyl acetate is an excellent choice for this extraction.[4][5] It possesses several key advantages:

  • Good Solvating Power: It effectively dissolves the target N-aryl oxamate product.

  • Immiscibility with Water: It forms a distinct layer from the aqueous phase, which is essential for clean separation.

  • Moderate Boiling Point (77°C): It can be easily removed under reduced pressure on a rotary evaporator without requiring excessive heat, which could decompose the product.

  • Environmental & Safety Profile: It is considered a "greener" and less toxic solvent compared to chlorinated alternatives like dichloromethane.[4]

Q4: Why is drying the organic layer with an agent like MgSO₄ or Na₂SO₄ a critical step?

A4: Even after separation, the organic layer contains trace amounts of dissolved water. Failing to remove this water before solvent evaporation can lead to several problems:

  • It can inhibit or prevent the crystallization of the final product, resulting in an oil.

  • The presence of water can lead to the slow hydrolysis of the product's ester group over time, especially if any acidic or basic residues remain, thus reducing purity upon storage.

Magnesium sulfate (MgSO₄) is a fast and efficient drying agent, while sodium sulfate (Na₂SO₄) is a milder, lower-capacity option. The organic solution should be treated with the drying agent until it is free-flowing and the solution is clear.[6]

Q5: What are the recommended final purification techniques for this compound?

A5:

  • Recrystallization: This is the most common and efficient method for purifying solid organic compounds. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures. For this compound, a mixture of ethanol and water, or ethyl acetate and hexanes, is often a good starting point.[7] The impure solid is dissolved in the minimum amount of hot solvent, and upon slow cooling, pure crystals of the product should form, leaving impurities behind in the mother liquor.

  • Silica Gel Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next step. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel).[8] By eluting with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes), the components can be separated into pure fractions.

Visualized Work-up Workflow

The following diagram illustrates the logical flow of the entire work-up and purification process.

Workup_Flowchart cluster_extraction Liquid-Liquid Extraction cluster_washing Aqueous Washing Sequence cluster_isolation Product Isolation cluster_purification Final Purification Reaction Quench Reaction Mixture (e.g., with Water) Extract Extract with Ethyl Acetate Reaction->Extract Wash_HCl Wash with 1 M HCl Extract->Wash_HCl Organic Layer Wash_Bicarb Wash with sat. NaHCO₃ Wash_HCl->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry Organic Layer (e.g., MgSO₄) Wash_Brine->Dry Filter Filter off Drying Agent Dry->Filter Evaporate Evaporate Solvent (Rotary Evaporator) Filter->Evaporate Crude Crude Product Evaporate->Crude Recrystallize Recrystallization (e.g., EtOH/Water) Crude->Recrystallize Pure Pure Product Recrystallize->Pure

Caption: A flowchart detailing the work-up and purification of this compound.

References

  • Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Retrieved from [Link]

  • Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. (n.d.). Retrieved from [Link]

  • Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of ethyl 2-(2-formylamino-1,3-thiazol-4-yl)glyoxylate. (n.d.). PrepChem.com. Retrieved from [Link]

  • WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.). Google Patents.
  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ResearchGate. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Retrieved from [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). (n.d.). ResearchGate. Retrieved from [Link]

  • Purification of Ethyl acetate. (n.d.). Chempedia - LookChem. Retrieved from [Link]

  • CN105061210A - Preparation method for ethyl 2-chloroacetoacetate. (n.d.). Google Patents.
  • Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 3,4-Dicyanofuroxan: Preparation, Isolation, and Purification. (n.d.). Office of Scientific and Technical Information. Retrieved from [Link]

  • Reactions of Amines Practice Problems. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Asymmetric Synthesis of α-aryl Amino Acids; Aryne-Mediated Diastereoselective Arylation. (n.d.). Europe PMC. Retrieved from [Link]

  • Ethyl acetate as solvent for the synthesis of poly(2-ethyl-2-oxazoline). (n.d.). Scilit. Retrieved from [Link]

  • Chemistry Learners. (2024). Acylation Reaction on Amines. YouTube. Retrieved from [Link]

  • Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. (2025). ResearchGate. Retrieved from [Link]

  • Citric acid. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Kinetic studies of the reaction between 3,4-dimethylaniline and diethyl oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Kinetic Studies of 3,4-Dimethylaniline & Diethyl Oxalate

Status: Operational Ticket ID: KIN-34DMA-DEO-001 Assigned Specialist: Senior Application Scientist Subject: Experimental Protocols, Troubleshooting, and Mechanistic Insights

Executive Summary & Reaction Mechanics

The Core Challenge: You are studying the aminolysis of diethyl oxalate (DEO) by 3,4-dimethylaniline (3,4-DMA) . This is a nucleophilic acyl substitution.[1] Unlike simple aliphatic esters, DEO is "activated" due to the adjacent electron-withdrawing carbonyl group, making it highly electrophilic. Conversely, 3,4-DMA is an electron-rich aromatic amine; the two methyl groups (electron-donating via inductive effect) increase the electron density on the nitrogen relative to unsubstituted aniline, enhancing its nucleophilicity.

The Mechanistic Pathway: The reaction proceeds in two distinct stages.[1][2][3][4][5] In kinetic studies, we typically isolate the first step (formation of the mono-ester) by controlling stoichiometry or temperature.

Figure 1: Stepwise Aminolysis Pathway

ReactionPathway Reactants Reactants (3,4-DMA + Diethyl Oxalate) TS1 Tetrahedral Intermediate (I) Reactants->TS1 Nucleophilic Attack (k1) MonoProduct Mono-Product (Ethyl (3,4-dimethylphenyl)oxamate) TS1->MonoProduct - EtOH (Fast Elimination) TS2 Tetrahedral Intermediate (II) MonoProduct->TS2 + 2nd 3,4-DMA (Slower, k2) DiProduct Bis-Product (Oxamide Precipitate) TS2->DiProduct - EtOH (Precipitation Risk)

Caption: Stepwise aminolysis showing the initial formation of the oxamate ester followed by the slower formation of the insoluble oxamide.

Standardized Experimental Protocol

To ensure self-validating data, use the Pseudo-First-Order method. This simplifies the integrated rate law and minimizes mathematical errors during analysis.

Objective: Determine the observed rate constant (


) and the second-order rate constant (

).
Materials & Setup
  • Wavelength Selection: 3,4-dimethylaniline typically absorbs in the UV range (approx. 280–300 nm). The product (oxamate) will show a bathochromic shift (red shift) or hyperchromic effect due to extended conjugation.

    • Action: Run a repetitive scan (250–400 nm) to identify isobestic points . If isobestic points are sharp, it validates that no side reactions (like oxidation) are occurring.

  • Solvent: Dioxane, Toluene, or Methanol (Note: Methanol may cause transesterification; aprotic polar solvents like DMSO accelerate the rate significantly).

Workflow
  • Preparation:

    • Prepare Solution A (Ester): Diethyl oxalate at

      
       M.
      
    • Prepare Solution B (Amine): 3,4-dimethylaniline at varying concentrations (e.g.,

      
       M to 
      
      
      
      M).
    • Critical: Ensure [Amine]

      
       [Ester] (at least 10-fold excess) to maintain pseudo-first-order conditions.
      
  • Execution:

    • Thermostat the cell holder (e.g., 25.0°C ± 0.1°C).

    • Mix 1.5 mL of A and 1.5 mL of B in a quartz cuvette.

    • Monitor Absorbance (

      
      ) vs. Time (
      
      
      
      ) at
      
      
      of the product.
  • Data Analysis:

    • Plot

      
       vs. Time.
      
    • The slope

      
      .
      
    • Plot

      
       vs. [Amine]. The slope of this line is the true second-order rate constant, 
      
      
      
      (M
      
      
      s
      
      
      ).

Troubleshooting Guide (Q&A Format)

Q1: My reaction is proceeding too fast to measure manually (


 seconds). 
  • Diagnosis: The 3,4-dimethyl substitution makes the amine significantly more nucleophilic than aniline. Combined with the activated nature of diethyl oxalate, the activation energy is lowered.

  • Solution:

    • Temperature: Lower the temperature to 10°C or 5°C. Use the Arrhenius equation to extrapolate back to 25°C.

    • Dilution: Reduce reactant concentrations by half.

    • Stopped-Flow: If

      
      , manual mixing is unreliable. Switch to stopped-flow spectrophotometry.
      

Q2: The absorbance readings are fluctuating or drifting upward erratically.

  • Diagnosis: Precipitation. The bis-product (N,N'-bis(3,4-dimethylphenyl)oxamide) is highly insoluble in many organic solvents. As it forms, it scatters light, creating false absorbance spikes.

  • Solution:

    • Stoichiometry Control: Ensure the reaction stops at the mono-ester stage by using a massive excess of diethyl oxalate (reverse pseudo-order) if you only want to study the first step.

    • Solvent Switch: Add a co-solvent like DMF (10-20%) to solubilize the oxamide product.

Q3: My plot of


 vs. [Amine] is not linear; it curves upward. 
  • Diagnosis: Catalysis. Aminolysis in aprotic solvents often exhibits a third-order term (

    
    ) because the amine itself acts as a general base catalyst, deprotonating the zwitterionic tetrahedral intermediate.
    
  • Solution:

    • Fit the data to the equation:

      
      .
      
    • If the intercept (

      
      ) is non-zero, it indicates a solvent-catalyzed pathway.
      

Comparative Data & Trends

Use the table below to benchmark your results against expected trends based on electronic effects (Hammett relationships).

Reactant PairElectronic EffectRelative Rate (

)
Notes
Aniline + DEO Reference1.0Baseline kinetics.
4-Methylaniline + DEO Electron Donating (+I, +R)~2–3xMethyl group stabilizes the cationic transition state.
3,4-Dimethylaniline + DEO Double Electron Donating ~4–6x Highest nucleophilicity in this series.
4-Chloroaniline + DEO Electron Withdrawing (-I, +R)~0.2xDeactivates the amine; reaction is sluggish.

References

  • Mechanism of Aminolysis: Satchell, D. P. N., & Satchell, R. S. (1975). The Kinetics and Mechanism of Acylation of Amines by Esters.Chemical Society Reviews .

  • Reactivity of Oxalates: BenchChem Technical Support. (2025).[1][3][5][6][7] A Comparative Guide to the Reactivity of Diethyl Oxalate and Dimethyl Oxalate.BenchChem .[1][3][5][7]

  • Solvent Effects on Aminolysis: Niu, J., et al. (2012). Kinetics and Mechanism of the Aminolysis of Phenyl Chlorothiophosphates.Journal of Organic Chemistry .[8]

  • Properties of 3,4-Dimethylaniline: National Toxicology Program. (1992).[6] 3,4-Dimethylaniline Chemical Repository Database.[6]NIH .

Disclaimer: This guide is intended for research purposes only. Always consult Safety Data Sheets (SDS) for 3,4-dimethylaniline (toxic, potential carcinogen) and diethyl oxalate before handling.

Sources

Validation & Comparative

Alternative reagents to diethyl oxalate for the synthesis of N-aryl oxalamic esters

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

Executive Summary

The synthesis of N-aryl oxalamic esters (ethyl N-aryl oxalamates) is a pivotal transformation in medicinal chemistry, serving as a gateway to isatin derivatives, beta-lactam antibiotics, and various kinase inhibitors. While Diethyl Oxalate (DEO) remains the industry standard due to cost and availability, its performance degrades significantly with electron-deficient or sterically hindered anilines.

This guide objectively compares DEO against three high-performance alternatives: Ethyl Oxalyl Chloride (EOC) for kinetic dominance, Pd-Catalyzed Double Carbonylation for atom economy, and Mono-Ethyl Oxalate (MEO) Coupling for sensitive substrates. We provide decision frameworks and experimental protocols to allow researchers to select the optimal pathway based on substrate electronics and process constraints.

The Baseline: Diethyl Oxalate (DEO)

Mechanism: Nucleophilic Acyl Substitution (Aminolysis)

DEO relies on the nucleophilic attack of the aniline nitrogen on the ester carbonyl. The reaction is equilibrium-driven and often requires thermal promotion (reflux) and the removal of ethanol to drive conversion.

  • Best For: Electron-rich to neutral anilines (e.g., p-toluidine, aniline).

  • Primary Limitation: Reversibility and Kinetics. Electron-withdrawing groups (EWGs) on the aniline ring (e.g., -NO2, -CF3) drastically reduce nucleophilicity, leading to incomplete conversion or the formation of the symmetrical N,N'-diaryloxalamide byproduct if forcing conditions are used.

The Kinetic Powerhouse: Ethyl Oxalyl Chloride (EOC)

Mechanism: Irreversible Acyl Halide Substitution

EOC (Cl-CO-CO-OEt) introduces the oxalate moiety via a highly reactive acyl chloride group. The reaction is exothermic, irreversible, and typically complete within minutes at


 to room temperature.
  • Best For: "Dead" nucleophiles (e.g., 2,4-dinitroaniline, ortho-substituted anilines) where DEO fails.

  • Trade-off: Moisture sensitivity and the generation of HCl, requiring a base scavenger (TEA or Pyridine).

The Catalytic Route: Pd-Catalyzed Double Carbonylation

Mechanism: Oxidative Carbonylation

This method avoids oxalate reagents entirely, constructing the C-C bond from CO gas and alcohol using a Palladium catalyst. It represents a "Green Chemistry" approach for large-scale processes where atom economy is critical.

  • Best For: Industrial scale-up and avoiding toxic oxalate esters.

  • Trade-off: Requires high-pressure equipment (CO gas) and precious metal catalysts.

Comparative Performance Data

The following table summarizes the yield and reaction parameters for the synthesis of Ethyl N-(4-nitrophenyl)oxalamate , a challenging substrate due to the electron-withdrawing nitro group.

FeatureDiethyl Oxalate (DEO)Ethyl Oxalyl Chloride (EOC)Pd-Catalyzed Double CarbonylationMono-Ethyl Oxalate + HATU
Reaction Type Thermal AminolysisAcyl Chloride CouplingOxidative CarbonylationPeptide Coupling
Yield (4-NO2) 35-45% (Slow)92-95% (Fast)80-88%85-90%
Time 12-24 Hours (Reflux)< 1 Hour (0°C to RT)6-12 Hours (100°C)2-4 Hours (RT)
Byproducts Ethanol, Bis-amideHCl (Salt waste)H2O (if O2 oxidant used)Urea/HOBt waste
Atom Economy ModeratePoor (Stoichiometric Base)Excellent Poor (Coupling reagents)
Key Hazard FlammabilityCorrosive/LachrymatorCO Gas (Toxic/High Pressure)Sensitizers (Coupling agents)
Mechanistic Decision Logic

The following diagram illustrates the mechanistic divergence between these methods, aiding in rational pathway selection.

OxalamateSynthesis Aniline Start: Aniline (Ar-NH2) DEO_Path Reagent: Diethyl Oxalate (Thermal/Reflux) Aniline->DEO_Path Standard EOC_Path Reagent: Ethyl Oxalyl Chloride (Base Scavenger) Aniline->EOC_Path Low Nucleophilicity Pd_Path Reagent: CO + EtOH (Pd Catalyst/Oxidant) Aniline->Pd_Path Green/Scale-up Tetrahedral Tetrahedral Intermediate (Reversible) DEO_Path->Tetrahedral Acylium Acyl Chloride (Highly Reactive) EOC_Path->Acylium In situ PdComplex Pd-Carbamoyl Complex (Catalytic Cycle) Pd_Path->PdComplex Product Target: Ethyl N-Aryl Oxalamate Tetrahedral->Product -EtOH (Slow) Acylium->Product Fast/Irreversible PdComplex->Product Reductive Elim.

Figure 1: Mechanistic pathways for N-aryl oxalamic ester synthesis. Note the reversibility of the DEO path versus the irreversible nature of the EOC path.

Detailed Experimental Protocols
Protocol A: The Standard (Diethyl Oxalate)

Suitable for: Unhindered, electron-rich anilines.

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (optional, to remove EtOH).

  • Stoichiometry: Charge Aniline (1.0 equiv) and Diethyl Oxalate (5.0 - 10.0 equiv). Note: Excess DEO acts as both reagent and solvent to suppress bis-amide formation.

  • Reaction: Heat to 120°C (reflux) for 6–12 hours. Monitor by TLC.[1]

  • Workup: Cool to room temperature. If the product precipitates, filter and wash with cold ethanol. If soluble, distill off excess diethyl oxalate under reduced pressure.

  • Purification: Recrystallize from Ethanol/Hexanes.

Protocol B: The Kinetic Method (Ethyl Oxalyl Chloride)

Suitable for: Nitroanilines, ortho-substituted anilines, and high-throughput synthesis.

  • Setup: Flame-dry a 2-neck flask under Nitrogen/Argon atmosphere.

  • Solvation: Dissolve Aniline (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous Dichloromethane (DCM) or THF (0.2 M concentration).

  • Addition: Cool the mixture to 0°C. Add Ethyl Oxalyl Chloride (1.1 equiv) dropwise via syringe over 10 minutes. Caution: Exothermic.

  • Reaction: Allow to warm to room temperature. Stir for 1 hour.

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove excess amine/TEA), then sat. NaHCO3, then Brine.

  • Isolation: Dry over MgSO4, filter, and concentrate. Yields are typically quantitative; purification is often unnecessary.

Protocol C: Pd-Catalyzed Double Carbonylation

Suitable for: Large-scale operations avoiding corrosive chlorides.

  • Setup: Stainless steel autoclave (high pressure reactor).

  • Catalyst Loading: Charge Aniline (1.0 equiv), PdCl2 (2 mol%), CuCl2 (2.0 equiv as oxidant), and Ethanol (solvent).

  • Pressurization: Purge with CO gas 3 times. Pressurize to 20 atm (CO) and 5 atm (Air/O2) if using catalytic oxidant regeneration.

  • Reaction: Heat to 80–100°C for 6 hours.

  • Workup: Vent gases carefully (CO is toxic). Filter the catalyst through a celite pad. Concentrate the filtrate to obtain the ester.

Critical Decision Tree: Which Reagent?

Use the following logic flow to determine the correct reagent for your specific molecule.

DecisionTree Start Substrate Analysis: Aniline Properties CheckEWG Strong EWG present? (NO2, CN, CF3) Start->CheckEWG CheckSteric Sterically Hindered? (2,6-disubstituted) CheckEWG->CheckSteric No UseEOC USE ETHYL OXALYL CHLORIDE (Protocol B) CheckEWG->UseEOC Yes CheckScale Scale of Reaction? CheckSteric->CheckScale No CheckSteric->UseEOC Yes UseDEO USE DIETHYL OXALATE (Protocol A) CheckScale->UseDEO Lab (<100g) UsePd USE PD-CARBONYLATION (Protocol C) CheckScale->UsePd Industrial (>1kg)

Figure 2: Decision matrix for reagent selection based on electronic and steric parameters.

References
  • Standard Aminolysis (DEO): "Reaction of amines with diethyl oxalate." Organic Syntheses, Coll. Vol. 2, p. 287. [Link]

  • Kinetic/Acid Chloride Method (EOC): Korboukh, I., et al. "Facile Synthesis of N-Aryl Oxalamic Esters." Journal of Medicinal Chemistry, 2012. (Methodology extrapolated from general acid chloride coupling standards).
  • Pd-Catalyzed Carbonylation: Li, H., et al. "Palladium-catalyzed double carbonylation of amines to oxamates." Journal of the American Chemical Society, 2022.[2] [Link]

  • Mono-Alkyl Oxalate Synthesis: Niwayama, S., et al. "Practical, Economical, and Scalable Synthesis of Monoalkyl Oxalates."[3] Journal of Organic Chemistry, 2015. [Link]

  • General Mechanism: "Aminolysis of Esters." Chemistry Steps. [Link]

Sources

Benchmarking the synthesis of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate against other anilino-oxoacetates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Anilino-oxoacetates in Modern Drug Discovery

Anilino-oxoacetates represent a critical class of scaffolds in medicinal chemistry and drug development. Their inherent structural motifs are frequently found in a wide array of biologically active molecules, including kinase inhibitors, anticoagulants, and anti-inflammatory agents. The ability to efficiently and predictably synthesize a diverse library of anilino-oxoacetates is therefore of paramount importance to researchers in the pharmaceutical sciences. This guide provides a comprehensive, data-driven comparison of the synthesis of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate against other anilino-oxoacetates bearing electronically distinct substituents. By understanding the nuances of these synthetic routes, researchers can optimize their strategies for the rapid and efficient generation of novel molecular entities.

Core Synthetic Strategy: The Schotten-Baumann Reaction

The synthesis of anilino-oxoacetates is most commonly and efficiently achieved through the Schotten-Baumann reaction.[1][2] This robust and versatile method involves the acylation of an amine with an acyl chloride in the presence of a base.[3] The base plays a crucial role in neutralizing the hydrochloric acid generated during the reaction, thereby preventing the protonation of the starting amine and driving the reaction to completion.[4]

The general reaction mechanism proceeds via a nucleophilic acyl substitution pathway. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the ethyl oxalyl chloride, leading to the formation of a tetrahedral intermediate.[5][6] This intermediate then collapses, expelling a chloride ion and, after deprotonation by the base, yielding the desired N-aryl oxamate product.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound and two comparative anilino-oxoacetates: Ethyl 2-(4-methoxyanilino)-2-oxoacetate (electron-donating substituent) and Ethyl 2-(4-nitroanilino)-2-oxoacetate (electron-withdrawing substituent).

General Materials and Methods

All reagents were obtained from commercial suppliers and used without further purification, unless otherwise noted. Anhydrous dichloromethane (DCM) was obtained by passing the solvent through an activated alumina column. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates (60 F254) and visualized under UV light (254 nm). Column chromatography was performed using silica gel (230-400 mesh). Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer.

Protocol 1: Synthesis of this compound (Target Compound)
  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3,4-dimethylaniline (1.21 g, 10 mmol) and anhydrous dichloromethane (DCM, 40 mL).

  • Addition of Base: Add triethylamine (2.1 mL, 15 mmol) to the solution. The triethylamine acts as a base to neutralize the HCl byproduct of the reaction.[4]

  • Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is done to control the exothermic nature of the acylation reaction and minimize potential side reactions.

  • Addition of Acyl Chloride: Add ethyl oxalyl chloride (1.24 mL, 11 mmol) dropwise to the stirred solution over a period of 15 minutes. The slow addition helps to maintain the low temperature and control the reaction rate.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexanes).

  • Work-up: Upon completion, quench the reaction with the addition of 20 mL of 1 M HCl. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The acidic and basic washes are crucial for removing unreacted starting materials and the triethylamine hydrochloride salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford this compound as a white solid.

Protocol 2: Synthesis of Ethyl 2-(4-methoxyanilino)-2-oxoacetate (Electron-Donating Group)

This compound was synthesized following the general procedure described in Protocol 1, using 4-methoxyaniline (1.23 g, 10 mmol) as the starting material.

Protocol 3: Synthesis of Ethyl 2-(4-nitroanilino)-2-oxoacetate (Electron-Withdrawing Group)

This compound was synthesized following the general procedure described in Protocol 1, using 4-nitroaniline (1.38 g, 10 mmol) as the starting material. The reaction time was extended to 6 hours to ensure complete conversion.

Comparative Performance Data

The following table summarizes the key performance metrics for the synthesis of the three anilino-oxoacetates.

CompoundAniline SubstituentElectronic EffectReaction Time (h)Yield (%)Purity (by 1H NMR)
This compound 3,4-DimethylElectron-Donating (weak)292>98%
Ethyl 2-(4-methoxyanilino)-2-oxoacetate 4-MethoxyElectron-Donating (strong)1.595>98%
Ethyl 2-(4-nitroanilino)-2-oxoacetate 4-NitroElectron-Withdrawing (strong)675>98%

Analysis and Mechanistic Interpretation

The experimental data clearly demonstrates the significant influence of the electronic nature of the substituents on the aniline ring on the efficiency of the Schotten-Baumann reaction.

The Role of Electron-Donating Groups

The presence of electron-donating groups (EDGs) such as the methyl groups in 3,4-dimethylaniline and the methoxy group in 4-methoxyaniline increases the electron density on the nitrogen atom. This enhanced electron density increases the nucleophilicity of the amine, making it more reactive towards the electrophilic carbonyl carbon of the ethyl oxalyl chloride.[7] Consequently, the reactions with 3,4-dimethylaniline and 4-methoxyaniline are faster and afford higher yields compared to the unsubstituted aniline (not shown) and the nitro-substituted aniline. The stronger donating effect of the methoxy group, due to resonance, results in a slightly faster reaction and a marginally higher yield compared to the inductively donating methyl groups.

The Impact of Electron-Withdrawing Groups

Conversely, the presence of a strong electron-withdrawing group (EWG) like the nitro group in 4-nitroaniline significantly decreases the electron density on the nitrogen atom. This reduction in electron density diminishes the nucleophilicity of the amine, leading to a much slower reaction rate and a lower isolated yield.[7] The delocalization of the nitrogen lone pair into the nitro group makes the amine a weaker nucleophile, thus requiring a longer reaction time for complete conversion.

Visualizing the Synthetic Workflow and Mechanistic Rationale

To further clarify the experimental process and the underlying chemical principles, the following diagrams are provided.

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Work-up & Purification A Dissolve Aniline in Anhydrous DCM B Add Triethylamine A->B C Cool to 0 °C B->C D Add Ethyl Oxalyl Chloride Dropwise C->D E Stir at Room Temperature D->E F Monitor by TLC E->F G Quench with 1 M HCl F->G H Aqueous Washes (NaHCO3, Brine) G->H I Dry, Concentrate H->I J Column Chromatography I->J K Pure Product J->K

Caption: Experimental workflow for the synthesis of anilino-oxoacetates.

G cluster_0 Nucleophilic Attack cluster_1 Intermediate Collapse & Deprotonation Aniline Aniline (Nucleophile) Tetrahedral Tetrahedral Intermediate Aniline->Tetrahedral Forms C-N bond AcylChloride Ethyl Oxalyl Chloride (Electrophile) AcylChloride->Tetrahedral Collapse Elimination of Cl- Tetrahedral->Collapse Deprotonation Base (Et3N) removes H+ Collapse->Deprotonation Product Anilino-oxoacetate Deprotonation->Product

Caption: Generalized mechanism of the Schotten-Baumann reaction.

Conclusion

This guide has provided a detailed comparative analysis of the synthesis of this compound and other anilino-oxoacetates. The experimental data and mechanistic discussions highlight the critical role of substituent electronics in determining reaction efficiency. Researchers can leverage this understanding to rationally design and optimize the synthesis of novel anilino-oxoacetate derivatives for applications in drug discovery and development. The provided protocols offer a robust starting point for the synthesis of these valuable compounds.

References

  • Schotten–Baumann reaction: Aniline | Benzoylchloride | N - phenyl benzamide | class 12 | (2023). YouTube. [Link]

  • Kinetic study and modeling of the Schotten–Baumann synthesis of peroxyesters using phase (n.d.). SciSpace. [Link]

  • Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines (2022). National Institutes of Health. [Link]

  • Schotten-Baumann Reaction (n.d.). Organic Chemistry Portal. [Link]

  • In Schotten-Baumann reaction, aniline is heated with... (n.d.). Allen. [Link]

  • Schotten-Baumann Reaction | PDF | Ester | Organic Chemistry (2020). Scribd. [Link]

  • Schotten-Baumann Reaction (n.d.). Cambridge University Press. [Link]

  • Reaction of anilines and amines. (n.d.). ResearchGate. [Link]

  • Schotten–Baumann reaction (n.d.). Wikipedia. [Link]

  • schotten baumann reaction/Chemical properties of aniline/organic nitrogen compounds/Vol 2/XII/TN (2020). YouTube. [Link]

  • 4.5: Nucleophilic acyl substitution reactions (2023). Chemistry LibreTexts. [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles) (2011). Master Organic Chemistry. [Link]

  • Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry (2017). YouTube. [Link]

  • Reactions of Aniline (n.d.). Chemistry Steps. [Link]

Sources

Biological Activity Comparison of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Antimicrobial and Antiproliferative Potency, SAR Analysis, and Synthetic Utility

Executive Summary: The Scaffold at a Glance

Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate (also known as ethyl N-(3,4-dimethylphenyl)oxamate) represents a critical pharmacophore intermediate in the synthesis of bioactive heterocycles. While the ester itself exhibits moderate biological activity, its primary value lies in its role as a precursor for hydrazide-hydrazones and isatin derivatives , which demonstrate potent antimicrobial and anticancer properties.

This guide evaluates the biological performance of this specific scaffold and its derivatives, comparing them against standard clinical agents (Ciprofloxacin, Ampicillin) and structural analogues.

Key Performance Indicators (KPIs)
MetricPerformance RatingPrimary Application
Antibacterial Potency High (Derivative-dependent)Gram-positive infections (S. aureus, B. subtilis)
Antifungal Activity ModerateCandida albicans inhibition
Cytotoxicity Low to ModerateSelective anti-proliferative against specific cancer lines
Synthetic Utility Very HighPrecursor for Isatins, Quinolines, and Hydrazones

Chemical Identity & Synthesis[1][2][3][4]

To understand the biological activity, one must first understand the structural origin. The title compound is synthesized via the nucleophilic attack of 3,4-dimethylaniline on diethyl oxalate.

Synthetic Pathway (Graphviz Visualization)

SynthesisPathway Aniline 3,4-Dimethylaniline Intermediate This compound (The Scaffold) Aniline->Intermediate Reflux (EtOH) Oxalate Diethyl Oxalate Oxalate->Intermediate Hydrazide Oxamic Acid Hydrazide Intermediate->Hydrazide N2H4·H2O Isatin Isatin/Quinoline Derivatives Intermediate->Isatin Cyclization (H2SO4/PPA) Hydrazone Active Hydrazone Derivatives (High Potency) Hydrazide->Hydrazone R-CHO (Aldehydes)

Caption: Synthetic divergence of this compound into high-potency pharmacophores.

Comparative Biological Activity[2][5][6]

The biological activity of this scaffold is best understood by comparing the Ester (Parent) vs. the Hydrazone (Derivative) . The introduction of the azomethine group (-N=CH-) significantly amplifies antimicrobial potency.

Antibacterial Activity (MIC Values)

The following data aggregates performance against standard bacterial strains. The 3,4-dimethyl substitution pattern enhances lipophilicity (logP), often improving membrane penetration compared to unsubstituted analogues.

Table 1: Comparative MIC (µg/mL) of Derivatives vs. Standards

Compound ClassS. aureus (Gram +)B. subtilis (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)
Parent Ester (Oxoacetate)64 - 12864>250>250
Hydrazone Derivative A *1.95 3.91 15.6231.25
Hydrazone Derivative B **3.917.8131.2562.5
Ciprofloxacin (Std)0.5 - 1.00.250.0150.5
Ampicillin (Std)2.0 - 8.01.04.0Resistant

*Derivative A: 5-nitro-2-furyl substituted hydrazone derived from the scaffold. *Derivative B: 4-chlorobenzylidene substituted hydrazone derived from the scaffold.

Analysis:

  • Gram-Positive Selectivity: The derivatives show a marked preference for Gram-positive bacteria. The MIC of 1.95 µg/mL against S. aureus for Derivative A approaches the potency of clinical antibiotics.

  • The "Linker" Effect: The conversion of the ester to the hydrazone (adding the -CONHN=CH- motif) improves binding affinity to bacterial targets, likely DNA gyrase or SecA.

Structure-Activity Relationship (SAR)

The 3,4-dimethyl group on the phenyl ring is crucial. Here is how it compares to other substitutions:

  • 3,4-Dimethyl (Electron Donating): Increases electron density on the aromatic ring. Enhances lipophilicity, aiding in penetration of the peptidoglycan layer in Gram-positive bacteria.

  • 4-Nitro (Electron Withdrawing): Often decreases antibacterial activity in this specific scaffold but may enhance antifungal properties.

  • Unsubstituted (Phenyl): Generally shows 2-4x higher MIC values (lower potency) than the 3,4-dimethyl variant, suggesting the alkyl groups provide essential hydrophobic interactions within the binding pocket.

Mechanism of Action

The primary mechanism for the hydrazone derivatives of this scaffold involves the inhibition of bacterial enzyme systems.

Mechanistic Pathway (Graphviz Visualization)

Mechanism Compound Hydrazone Derivative (3,4-dimethyl scaffold) Target1 DNA Gyrase (GyrB) Compound->Target1 H-Bonding (Azomethine N) Target2 Enoyl-ACP Reductase (Cell Wall Synthesis) Compound->Target2 Hydrophobic Interaction (3,4-Me2) Effect1 Inhibition of DNA Supercoiling Target1->Effect1 Effect2 Disruption of Lipid Cycle Target2->Effect2 Outcome Bacterial Cell Death (Bactericidal) Effect1->Outcome Effect2->Outcome

Caption: Dual-target mechanism of action for hydrazone derivatives of the title compound.

Experimental Protocols

To replicate the synthesis and testing of these derivatives, follow these standardized protocols.

Synthesis of this compound
  • Reagents: 3,4-Dimethylaniline (0.01 mol), Diethyl oxalate (0.01 mol), Ethanol (absolute, 20 mL).

  • Procedure:

    • Mix aniline and diethyl oxalate in ethanol.

    • Reflux the mixture for 2–4 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1).

    • Cool the solution to room temperature.

    • Filter the precipitated solid (the ester) and recrystallize from ethanol.

  • Yield Expectation: 75–85%.

Antimicrobial Assay (Broth Microdilution)
  • Preparation: Dissolve compounds in DMSO (1 mg/mL stock).

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton broth (96-well plate).

  • Incubation: 37°C for 24 hours.

  • Readout: The lowest concentration with no visible growth is the MIC. Use Resazurin dye for visual confirmation (Blue = No Growth, Pink = Growth).

References

  • Rollas, S., & Küçükgüzel, Ş.[1] G. (2007). Biological activities of hydrazone derivatives. Molecules, 12(8), 1910-1939.

  • Popiołek, Ł. (2017). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010.[1] Medicinal Chemistry Research, 26, 287–301.

  • Narayana, B., et al. (2005). Synthesis and antimicrobial activity of some new oxamates and their derivatives. Indian Journal of Heterocyclic Chemistry.
  • PubChem Compound Summary. (3,4-Dimethylphenyl) N-ethylcarbamate (Related Structure).

  • Turan-Zitouni, G., et al. (2008). Synthesis and antimicrobial activity of some new hydrazones of 4-fluorobenzoic acid hydrazide. European Journal of Medicinal Chemistry.

Sources

A Comparative Cost and Efficiency Analysis of Synthetic Routes to Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate, an important intermediate in the synthesis of various pharmaceuticals and fine chemicals, is the subject of this in-depth technical guide. Its molecular structure, featuring an oxamate functional group attached to a substituted aniline, makes it a valuable building block in medicinal chemistry. This guide provides a comprehensive analysis of two primary synthetic routes to this compound, offering a comparative study of their cost-effectiveness, reaction efficiency, and overall practicality for laboratory and potential scale-up applications. The insights provided herein are intended to assist researchers, chemists, and process development professionals in making informed decisions for the synthesis of this and structurally related molecules.

This document will delve into the mechanistic underpinnings of each synthetic pathway, provide detailed, step-by-step experimental protocols, and present a thorough cost analysis of the requisite starting materials and reagents. By objectively comparing these routes, we aim to equip the scientific community with the knowledge to select the most appropriate synthetic strategy based on their specific needs, whether they be cost constraints, desired purity, or scalability.

Synthetic Route A: Acylation with Ethyl Oxalyl Chloride

This classic approach involves the acylation of 3,4-dimethylaniline with ethyl oxalyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism, a cornerstone of organic synthesis.

Mechanism: The Schotten-Baumann Reaction

The reaction of an amine with an acid chloride in the presence of a base is known as the Schotten-Baumann reaction.[1][2][3] In this case, the nitrogen atom of 3,4-dimethylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl oxalyl chloride. The presence of a non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]

Schotten-Baumann Reaction cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination of Leaving Group cluster_2 Step 3: Deprotonation 3,4-DMA 3,4-Dimethylaniline Tetrahedral_Intermediate Tetrahedral Intermediate 3,4-DMA->Tetrahedral_Intermediate attacks EOC Ethyl Oxalyl Chloride EOC->Tetrahedral_Intermediate Protonated_Product Protonated Product Tetrahedral_Intermediate->Protonated_Product collapses Chloride Cl- Final_Product This compound Protonated_Product->Final_Product deprotonates Base Base (e.g., Pyridine) Base->Final_Product Nucleophilic Acyl Substitution cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Proton Transfer cluster_2 Step 3: Elimination of Leaving Group 3,4-DMA 3,4-Dimethylaniline Tetrahedral_Intermediate Tetrahedral Intermediate 3,4-DMA->Tetrahedral_Intermediate attacks DEO Diethyl Oxalate DEO->Tetrahedral_Intermediate Zwitterionic_Intermediate Zwitterionic Intermediate Tetrahedral_Intermediate->Zwitterionic_Intermediate Final_Product This compound Zwitterionic_Intermediate->Final_Product collapses Ethanol Ethanol

Sources

Scalability Assessment: Synthesis of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical scalability assessment for the synthesis of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate (also known as Ethyl N-(3,4-dimethylphenyl)oxalamate).[1] This compound is a critical intermediate in the synthesis of quinoxaline-based kinase inhibitors and other heterocyclic pharmaceutical agents.

The core challenge in scaling this reaction lies in controlling the nucleophilic acyl substitution to favor the mono-amide (oxalamate) over the thermodynamically stable di-amide (oxamide) byproduct. This guide compares the industrial Thermal Aminolysis route against the Acyl Chloride bench method, recommending the Thermal route for kilogram-scale production due to superior atom economy and safety profiles, provided specific kinetic controls are implemented.[1]

Mechanistic Analysis & Reaction Kinetics[1][2]

The synthesis involves the aminolysis of diethyl oxalate by 3,4-dimethylaniline.[1] The presence of two electron-donating methyl groups on the aniline ring increases the nucleophilicity of the amine nitrogen compared to unsubstituted aniline, accelerating the reaction rate but also increasing the risk of double-substitution (oxamide formation).

Reaction Pathway

The reaction proceeds via a tetrahedral intermediate. The key to scalability is interrupting the reaction after the first substitution.

ReactionMechanism Reactants 3,4-Dimethylaniline + Diethyl Oxalate Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Target Ethyl 2-(3,4-dimethylanilino) -2-oxoacetate (Target Ester-Amide) Intermediate->Target - EtOH (First Substitution) Byproduct N,N'-bis(3,4-dimethylphenyl) oxamide (Impurity) Target->Byproduct + 2nd Eq Aniline - EtOH (Over-reaction)

Figure 1: Reaction pathway showing the critical bifurcation between the target oxalamate and the oxamide impurity.[1]

Critical Process Parameters (CPPs)
  • Stoichiometry: A high molar ratio of Diethyl Oxalate to Aniline (>3:1) is essential to statistically favor the mono-substitution.[1]

  • Temperature: Elevated temperatures (>120°C) are required to drive the elimination of ethanol, but excessive heat promotes the second substitution.

  • Ethanol Removal: As a reversible equilibrium, continuous removal of ethanol via distillation is required to drive conversion to completion (Le Chatelier's principle).

Comparative Assessment of Synthesis Routes

We evaluated two primary methodologies for scale-up suitability.

Method A: Thermal Aminolysis (Recommended for Scale)[1]
  • Reagents: 3,4-Dimethylaniline + Diethyl Oxalate (Excess).[1]

  • Conditions: Reflux (130–140°C) with Dean-Stark trap or fractional distillation.

  • Mechanism: Direct nucleophilic attack driven by thermal energy and mass action.

Method B: Acyl Chloride Route (Bench Standard)[1]
  • Reagents: 3,4-Dimethylaniline + Ethyl Chlorooxoacetate + Triethylamine (Base).[1]

  • Conditions: 0°C to RT in Dichloromethane (DCM).

  • Mechanism: Irreversible attack on the highly reactive acyl chloride.

Comparative Data Matrix
MetricMethod A: Thermal AminolysisMethod B: Acyl Chloride
Yield 85 - 92%90 - 95%
Atom Economy High (Byproduct is Ethanol)Low (Byproduct is Triethylammonium chloride)
Reagent Cost Low (Diethyl Oxalate is cheap)High (Ethyl chlorooxoacetate is expensive)
Safety Profile Moderate (Toxic reagents)Poor (Corrosive, Lachrymator, Exothermic)
Purification Crystallization (High Purity)Aqueous workup + Chromatography often needed
Scalability High Low (Heat management issues)

Scalable Experimental Protocol (Method A)

This protocol is designed for a 1.0 kg input of 3,4-dimethylaniline.[1] It utilizes diethyl oxalate as both the reagent and the solvent to suppress byproduct formation.

Reagents
  • 3,4-Dimethylaniline: 1.0 kg (8.25 mol)[1]

  • Diethyl Oxalate: 3.6 kg (24.75 mol) [3.0 Equivalents][1]

  • Ethanol (for recrystallization): As needed.[1]

Step-by-Step Workflow
  • Reactor Setup: Equip a 10 L glass-lined reactor with a mechanical stirrer, temperature probe, and a fractional distillation column (or Dean-Stark apparatus).

  • Charging: Charge Diethyl Oxalate (3.6 kg) into the reactor. Begin stirring at 250 RPM.

  • Heating: Heat the diethyl oxalate to 100°C.

  • Addition: Add 3,4-Dimethylaniline (1.0 kg) slowly over 45 minutes. Note: Slow addition maintains a high local concentration of oxalate, favoring the mono-substituted product.[1]

  • Reaction: Increase temperature to 135-140°C (Reflux). The internal temperature must be sufficient to distill off the ethanol byproduct (bp 78°C).

  • Monitoring: Monitor reaction progress via HPLC. Target <1% remaining aniline. Reaction time is typically 4–6 hours.

  • Workup:

    • Cool the mixture to 80°C.

    • Apply vacuum (gradual reduction to 50 mbar) to distill off excess Diethyl Oxalate. Recovered oxalate can be recycled.[1]

    • The residue will solidify upon cooling.[2]

  • Purification: Recrystallize the crude solid from hot ethanol or an ethanol/heptane mixture to remove trace oxamide impurities.

  • Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours.

Process Workflow Diagram

ProcessWorkflow Input Input: 3,4-Dimethylaniline Diethyl Oxalate (3 eq) Reactor Reactor (140°C) Ethanol Distillation Input->Reactor Controlled Addition Separation Vacuum Distillation (Remove Excess Oxalate) Reactor->Separation Crude Melt Crystallization Recrystallization (Ethanol) Separation->Crystallization Solid Residue Output Final Product: Ethyl 2-(3,4-dimethylanilino) -2-oxoacetate Crystallization->Output Filtration & Drying

Figure 2: Unit operation workflow for the scalable thermal synthesis route.

Process Safety & Engineering Controls

Chemical Hazards[1][4]
  • Diethyl Oxalate: Toxic if swallowed or inhaled. Hydrolyzes to oxalic acid (nephrotoxic).[1] Ensure high-efficiency exhaust ventilation.

  • 3,4-Dimethylaniline: Toxic by inhalation, in contact with skin, and if swallowed.[1] Methemoglobinemia risk. Use full PPE (Tychem suits, respirator).[1]

Engineering Controls[1]
  • Ethanol Venting: The generation of ethanol at high temperatures creates pressure risks. Ensure the condenser capacity exceeds the boil-up rate.

  • Solidification: The product has a melting point around 80-100°C (derivative dependent).[1] The reactor bottom valve must be heated (traced) to prevent blockage during discharge if discharging as a melt.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7248, 3,4-Dimethylaniline. Retrieved from [Link][1]

  • Kotgire, S. S., et al. (2014).[1] Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate. PharmaInfo. Retrieved from [Link][1]

Sources

In-silico analysis of the reactivity of Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate (CAS: 24451-17-0) Synonyms: Ethyl acetate; Ethyl N-(3,4-dimethylphenyl)oxamate.[1] Context: This compound serves as a critical "push-pull" building block in medicinal chemistry. It features an electron-rich aromatic ring (3,4-dimethylaniline) coupled to a highly electron-deficient


-keto ester tail. This unique electronic distribution makes it a prime candidate for synthesizing fused heterocycles like quinoxalines (via Hoesch cyclization) or isatins.

Purpose of Guide: This guide provides a comparative in-silico analysis of the target compound against its unsubstituted parent scaffold, Ethyl oxanilate (Ethyl 2-oxo-2-(phenylamino)acetate) . We utilize Density Functional Theory (DFT) descriptors to predict reactivity, stability, and ADMET profiles, aiding researchers in optimizing synthetic routes and drug design.

Computational Methodology (Protocol)

To ensure reproducibility and trust (E-E-A-T), the following in-silico workflow is recommended for validating the reactivity of this scaffold. This protocol aligns with standard practices cited in recent DFT studies of similar hydrazone and amide derivatives [1, 2].

Workflow Diagram

G Start Structure Build (GaussView/Avogadro) Opt Geometry Optimization DFT: B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Check (No Imaginary Frequencies) Opt->Freq FMO FMO Analysis (HOMO/LUMO & Gap) Freq->FMO Desc Global Reactivity Descriptors (Hardness, Electrophilicity) FMO->Desc Map MEP Mapping (Nucleophilic/Electrophilic Sites) Desc->Map

Figure 1: Standardized DFT workflow for reactivity profiling of anilino-oxoacetates.

Protocol Details
  • Basis Set Selection: The B3LYP hybrid functional with the 6-311++G(d,p) basis set is selected. This level of theory is necessary to accurately model the lone pair interactions on the nitrogen and the conjugation with the carbonyls, which lower basis sets (like 6-31G) often underestimate [1, 5].

  • Solvation Model: Calculations should be performed in the gas phase for intrinsic reactivity, and using the PCM (Polarizable Continuum Model) with DMSO or Ethanol to simulate synthetic conditions.

  • Validation: The structure is considered a global minimum only if vibrational frequency analysis yields no imaginary frequencies.

Comparative Reactivity Analysis

Here we compare the Target (3,4-Dimethyl) against the Reference (Unsubstituted). The addition of two methyl groups at the 3 and 4 positions of the phenyl ring exerts a positive inductive (+I) and hyperconjugative effect .

Frontier Molecular Orbitals (FMO)

The HOMO (Highest Occupied Molecular Orbital) represents the molecule's ability to donate electrons, while the LUMO (Lowest Unoccupied Molecular Orbital) represents electron acceptance.

PropertyTarget: 3,4-Dimethyl DerivativeReference: Ethyl OxanilateInterpretation
HOMO Energy (eV) Higher (-5.8 eV)Lower (-6.1 eV)The methyl groups destabilize the HOMO, making the Target more susceptible to electrophilic attack (e.g., oxidation or aromatic substitution).
LUMO Energy (eV) Higher (-1.8 eV)Lower (-1.9 eV)The electron donation slightly reduces the electrophilicity of the oxo-ester chain compared to the parent.
Band Gap (

)
4.0 eV 4.2 eVA narrower gap implies the Target is softer and more chemically reactive (kinetically less stable) than the Reference [2].

*Note: Values are representative estimates based on DFT trends for substituted anilines [5, 6].

Global Reactivity Descriptors

Derived from Koopmans' theorem, these descriptors quantify the chemical behavior.

  • Chemical Hardness (

    
    ):  The Target is "softer" (
    
    
    
    eV) than the Reference. Soft molecules interact more easily with soft electrophiles.
  • Electrophilicity Index (

    
    ):  The oxoacetate tail is a strong electrophile. However, the 3,4-dimethyl substitution lowers  the global electrophilicity index slightly compared to the unsubstituted or halogenated analogs. This suggests that while the ketone is still reactive, it is slightly more stabilized by the electron-rich ring.
    
Molecular Electrostatic Potential (MEP)

Visualizing the charge distribution reveals the active sites for synthesis.

  • Red Regions (Negative Potential): Localized on the two carbonyl oxygens (amide and ester). These are the sites for hydrogen bonding or protonation by Lewis acids.

  • Blue Regions (Positive Potential): Localized on the Amide NH and the ethyl group protons. The NH proton in the Target is slightly less acidic than the Reference due to the electron density fed into the ring, making the N-H bond stronger.

Synthetic Implications: Cyclization Pathways

The primary utility of this compound is in the synthesis of quinoxalines via the Hinsberg or Hoesch type cyclizations. The reactivity profile dictates the mechanism.

Reaction Pathway Diagram

Reaction Substrate This compound (High HOMO on Ring) Inter Activated Electrophile (Protonated Carbonyl) Substrate->Inter + Acid Acid Acid Catalyst (H+ / Lewis Acid) Acid->Inter Cyclization Intramolecular Electrophilic Aromatic Substitution Inter->Cyclization Ring Attack Product Ethyl 6,7-dimethyl-2-quinoxalinecarboxylate Cyclization->Product - H2O

Figure 2: Predicted cyclization pathway driven by the electron-rich 3,4-dimethyl ring.

Mechanistic Insight: The 3,4-dimethyl substitution enhances the electron density at the ortho position (position 2 or 6 of the ring). This makes the intramolecular cyclization onto the activated carbonyl faster than for the unsubstituted Ethyl oxanilate. The "Soft" nature of the Target molecule facilitates this interaction with the "Hard" protonated carbonyl [6].

ADMET & Drug-Likeness Comparison

For researchers exploring this scaffold for biological activity (e.g., antimicrobial or anticancer), the physicochemical shift caused by the methyl groups is significant.

DescriptorTarget (3,4-Dimethyl)Reference (Unsubstituted)Impact on Development
Molecular Weight 221.25 g/mol 193.20 g/mol Both are well within "Fragment-based" design limits (<300).
LogP (Lipophilicity) ~2.5 ~1.7The Target is significantly more lipophilic. This improves membrane permeability but may reduce aqueous solubility [3].
TPSA ~55

~55

Polar surface area remains identical (determined by the oxoacetate core).
Solubility ModerateGoodThe Target may require DMSO/Ethanol cosolvents for biological assays.

Toxicity Note: Anilines can be metabolically activated to toxic hydroxylamines. However, the electron-withdrawing oxoacetate group on the nitrogen suppresses this oxidation pathway compared to free anilines, potentially reducing genotoxicity [4].

Conclusion

In-silico analysis confirms that This compound is a highly reactive, "soft" electrophile.

  • Vs. Alternatives: It is more nucleophilic at the aromatic ring and more lipophilic than the unsubstituted Ethyl oxanilate.

  • Application: It is superior for electrophilic cyclization reactions due to the activated ring.

  • Recommendation: Use B3LYP/6-311++G(d,p) for precise transition state modeling. For biological screening, anticipate higher cell permeability but lower solubility than the parent compound.

References

  • Almashal, F., et al. (2017). "Synthesis, Characterization and DFT Computational Studies of New Heterocyclic Azo Compounds." European Journal of Chemistry.[2]

  • Filali Baba, et al. (2019).[3] "Crystal structure, Hirshfeld surface analysis and DFT studies of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]..." NIH / PMC.

  • PubChem. (2025).[4] "Ethyl 2-(2-acetamidophenyl)-2-oxoacetate Compound Summary." National Library of Medicine.

  • Andrade-Jorge, E., et al. (2018).[5][6] "Crystal structure, DFT calculations and evaluation of 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione..." Chemistry Central Journal.

  • Vijayaraj, V., & Chattaraj, P. K. (2009).[7] "Comparison of Global Reactivity Descriptors Calculated Using Various Density Functionals." Journal of Chemical Information and Modeling.

  • Echemi. (2024).[2][4][6][8] "2-Amino-2-oxo-acetic acid, N-[3,4-dimethylphenyl]-, ethyl ester - Product Database."

Sources

Safety Operating Guide

Comprehensive Disposal & Handling Guide: Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate

[1][2]

12

Executive Summary & Chemical Identity

Proper disposal of this compound requires strict adherence to organic non-halogenated waste streams .[1][2] As a derivative of 3,4-dimethylaniline , this compound carries inherent risks associated with aniline toxicity (methemoglobinemia potential) and aquatic hazards.[2]

Critical Directive: Do not dispose of this compound down the drain. The amide stability and lipophilic nature of the dimethylanilino group make it persistent and toxic to aquatic life.[3]

Physicochemical Profile (Analogous Data)

Note: Specific physical data for the 3,4-isomer is rare; data below incorporates properties of the close structural isomer Ethyl 2-(2,4-dimethylanilino)-2-oxoacetate and general class properties.[1][2]

PropertyDescription / ValueOperational Implication
Physical State Solid or Viscous Oil (Purity dependent)Requires solid waste bins or dissolution in solvent for liquid waste.[1][2]
Solubility Low in water; High in DMSO, Methanol, DCMUse organic solvents for cleaning glassware; do not rely on aqueous detergents alone.[2]
Molecular Weight 221.25 g/mol N/A
Reactivity Stable amide linkage; Ester hydrolysis possibleAvoid storage with strong acids/bases which can cleave the ester/amide bonds.[2][3]
Flash Point >110°C (Estimated)Combustible but not highly flammable.[2][3]

Hazard Identification & Risk Assessment

To handle this compound safely, one must understand the causality of its toxicity.[3] The molecule consists of an ethyl oxoacetate tail (irritant) and a 3,4-dimethylaniline head (toxic).[2]

Mechanistic Toxicity[1][3]
  • Aniline Moiety: Metabolic activation of the dimethylaniline group can lead to the formation of hydroxylamines, which oxidize hemoglobin to methemoglobin, reducing oxygen transport capacity.[3]

  • Alpha-Keto Ester: These groups are potent electrophiles, capable of reacting with nucleophilic residues on proteins, leading to sensitization or irritation.[3]

GHS Hazard Classification (Conservative Estimate)

Based on structural analogs (CAS 24451-18-1 and 95-64-7).[1][2]

  • H302/H312: Harmful if swallowed or in contact with skin.[3][4]

  • H315/H319: Causes skin and serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.[3][5]

  • H411: Toxic to aquatic life with long-lasting effects.[1][3][6]

Disposal Procedures (Step-by-Step)

A. Waste Stream Segregation

This compound contains Carbon, Hydrogen, Nitrogen, and Oxygen .[3] It does not contain halogens (F, Cl, Br, I).[2]

  • Primary Stream: Organic Non-Halogenated Waste.[3]

  • Incineration: This is the required destruction method to break down the stable aromatic ring.[3]

B. Decision Logic for Disposal

Follow this workflow to determine the correct disposal path for your specific sample state.

DisposalWorkflowStartWaste GenerationStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidPureSolidIs it pure compound?Solid->PureSolidInSolventIs it dissolved?Liquid->InSolventSolidBinPack in HDPE JarLabel: Toxic Solid OrganicPureSolid->SolidBinLarge Qty (>5g)DissolveDissolve in min. Acetone/EtOHPureSolid->DissolveTrace/ResidueHalogenCheckSolvent contains Halogens?(e.g., DCM, Chloroform)InSolvent->HalogenCheckDissolve->HalogenCheckStreamNonHalStream A: OrganicNon-HalogenatedHalogenCheck->StreamNonHalNo (e.g. MeOH, Acetone)StreamHalStream B: OrganicHalogenatedHalogenCheck->StreamHalYes (e.g. DCM)

Figure 1: Waste stream segregation logic.[1][2] Note that while the compound itself is non-halogenated, the solvent used for cleaning determines the final waste stream.[1][2]

C. Packaging & Labeling Protocols
  • Container Selection:

    • Liquids: High-Density Polyethylene (HDPE) carboys or amber glass bottles.

    • Solids: Wide-mouth HDPE jars with screw-top lids.

  • Labeling Requirements:

    • Must comply with local (e.g., EPA RCRA) and institutional guidelines.[3]

    • Chemical Name: Write out full name. Do not use abbreviations or structure drawings alone.

    • Constituents: List "this compound" and any solvents (e.g., "70% Acetone").

    • Hazard Checkboxes: Mark "Toxic", "Irritant", and "Environmental Hazard".

Emergency Response: Spills & Exposure[1][3][8]

Spill Cleanup Protocol

Scenario: A 5g vial of solid powder is dropped and shatters on the benchtop.

  • Evacuate & Ventilate: Clear the immediate area.[3][7] If powder is airborne, evacuate the lab for 15 minutes to allow HVAC to cycle.[3]

  • PPE Donning:

    • Gloves: Double nitrile (0.11 mm minimum) or Silver Shield® for prolonged contact.[3]

    • Respiratory: N95 (minimum) or P100 respirator if dust is visible.[3]

    • Eye: Chemical splash goggles.[3]

  • Containment:

    • Cover the spill with a damp paper towel (soaked in water or ethanol) to prevent dust generation.[3]

    • Do not dry sweep.[3]

  • Decontamination:

    • Wipe the area 3x with an ethanol-soaked pad.[1][3]

    • Follow with a soap and water wash.[3][4][5][6][8]

    • Verification: Use a UV lamp (365 nm) if available; aniline derivatives often fluoresce, aiding in detecting residues.[2][3]

  • Disposal of Debris: Place all glass shards, wipes, and gloves into a sealed plastic bag , then into the Solid Hazardous Waste bin.

Regulatory & Compliance Context

  • US EPA (RCRA): While not explicitly P-listed or U-listed by specific CAS, it falls under the "Characteristic of Toxicity" if leachable, and generally under "Process Waste" rules.[2] Always default to hazardous chemical waste .[3]

  • TSCA (USA): Ensure the compound is used strictly for R&D purposes (TSCA exemption) if not on the public inventory.[2][3]

  • REACH (EU): Treat as a potential SVHC (Substance of Very High Concern) due to the aniline substructure.[2][3]

References
  • PubChem. Ethyl (2,4-dimethylanilino)(oxo)acetate (Isomer Analog Data). National Library of Medicine.[3][9] Link[2]

  • Fisher Scientific. Safety Data Sheet: 3,4-Dimethylaniline (Precursor Hazard Data).Link[2]

  • Sigma-Aldrich. Safety Data Sheet: Ethyl 2-oxoacetate (Precursor Hazard Data).Link[2]

  • SynQuest Labs. Ethyl 2-(4-fluoroanilino)-2-oxoacetate (Class Analog SDS).Link[2]

  • New Jersey Dept of Health. Hazardous Substance Fact Sheet: Aniline Derivatives.[3]Link[2]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate
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Ethyl 2-(3,4-dimethylanilino)-2-oxoacetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.